molecular formula C12H18N2O B2709405 [4-(Phenylamino)piperidin-4-yl]methanol CAS No. 113231-29-1

[4-(Phenylamino)piperidin-4-yl]methanol

Cat. No.: B2709405
CAS No.: 113231-29-1
M. Wt: 206.289
InChI Key: KKNRLRCRJRGFJI-UHFFFAOYSA-N
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Description

[4-(Phenylamino)piperidin-4-yl]methanol is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.289. The purity is usually 95%.
BenchChem offers high-quality [4-(Phenylamino)piperidin-4-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(Phenylamino)piperidin-4-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-anilinopiperidin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c15-10-12(6-8-13-9-7-12)14-11-4-2-1-3-5-11/h1-5,13-15H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNRLRCRJRGFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CO)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling and Pharmacokinetic Implications of 4-Anilino-4-Hydroxymethylpiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-anilino-4-hydroxymethylpiperidine scaffold represents a critical structural divergence point in the medicinal chemistry of 4-substituted piperidine opioids. Unlike the 4-H (fentanyl) or 4-carbomethoxy (carfentanil) analogues, the 4-hydroxymethyl variant serves a dual role: it is the immediate synthetic precursor to ether-linked opioids (e.g., sufentanil, alfentanil) and a primary metabolic checkpoint for these drugs.

This guide provides a rigorous physicochemical analysis of this scaffold. For researchers, understanding the shift in lipophilicity (


LogP), polar surface area (PSA), and ionization constants (pKa) introduced by the hydroxymethyl group is essential for predicting blood-brain barrier (BBB) penetration and designing metabolic stability into novel ligands.

Structural and Electronic Analysis

The core structure consists of a piperidine ring substituted at the 4-position with both an aniline (


-phenylamino) group and a hydroxymethyl (

) group.
Ionization Constants (pKa)

The scaffold possesses two potential ionization centers, but only one is physiologically relevant.

  • Piperidine Nitrogen (

    
    ):  This is the primary basic center. In 4-substituted piperidines, the pKa typically ranges from 8.0 to 9.0 . The electron-withdrawing nature of the 4-anilino group (via induction) slightly lowers the pKa compared to unsubstituted piperidine (pKa ~11.2), stabilizing the conjugate acid.
    
  • Aniline Nitrogen (

    
    ):  The nitrogen attached to the phenyl ring is significantly less basic (pKa < 2.0) due to resonance delocalization of the lone pair into the phenyl ring. It remains uncharged at physiological pH (7.4).
    

Implication: At physiological pH, the molecule exists predominantly (>90%) in its cationic form (protonated at the piperidine nitrogen). This cationic charge is critical for the electrostatic interaction with the conserved Aspartate residue (Asp147 in MOR) within the opioid receptor binding pocket [1].

Conformational Dynamics

The 4,4-disubstitution forces the piperidine ring into a rigid chair conformation.

  • Equatorial Preference: Bulky groups prefer the equatorial position to minimize 1,3-diaxial interactions. However, the presence of two large groups (anilino and hydroxymethyl) creates steric tension.

  • The "Sufentanil Effect": In high-potency analogues like sufentanil, the 4-anilino group typically adopts the equatorial position, placing the 4-hydroxymethyl (or methoxymethyl) group in the axial position. This axial orientation is crucial for fitting into the specific hydrophobic sub-pocket of the Mu-opioid receptor [2].

Physicochemical Properties Profile

The introduction of the hydroxymethyl group fundamentally alters the solvation profile compared to the parent fentanyl scaffold.

Lipophilicity (LogP vs. LogD)

The


 moiety is a Hydrogen Bond Donor (HBD) and Acceptor (HBA), significantly reducing lipophilicity compared to the ester (carfentanil) or ether (sufentanil) analogues.

Table 1: Comparative Physicochemical Data of 4-Substituted Piperidines

Compound Class4-Position SubstituentLogP (Calc)LogD (pH 7.4)tPSA (Ų)BBB Permeability Prediction
Fentanyl

4.053.123.6High
Carfentanil

3.652.849.9Very High
Sufentanil

3.952.932.8Very High
4-Hydroxymethyl

1.8 - 2.2 *0.9 - 1.3 55 - 65 Moderate/Low

*Note: Values vary based on the N-substituent (e.g., phenethyl vs. thienylethyl). Data derived from consensus predictive models and fragment-based analysis [3].

Key Insight: The drop in LogD for the hydroxymethyl variant suggests reduced passive diffusion across the BBB compared to sufentanil. This explains why the "alcohol precursor" is often less potent in vivo despite retaining high receptor affinity in vitro—it simply cannot reach the target as efficiently.

Solubility

The hydroxymethyl group enhances aqueous solubility. While fentanyl analogues are notoriously lipophilic and require citrate formulation for stability in aqueous solution, the 4-hydroxymethyl derivatives show improved solubility in saline, reducing the risk of precipitation during high-concentration assays.

Experimental Protocols

To validate these properties in a drug discovery campaign, the following protocols are recommended. These are designed to be self-validating systems.

Potentiometric pKa Determination

Use this method for the most accurate determination of the piperidine nitrogen pKa.

  • Preparation: Dissolve 5 mg of the 4-anilino-4-hydroxymethylpiperidine derivative in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility.

  • Titrant: Standardized 0.1 M KOH and 0.1 M HCl.

  • Apparatus: Automatic potentiometric titrator (e.g., Sirius T3 or equivalent) equipped with a glass pH electrode.

  • Execution: Perform a "dual-titration" (acid-to-base and base-to-acid) from pH 2.0 to pH 12.0.

  • Validation: The hysteresis between the up-and-down curves should be <0.02 pH units. If higher, check for precipitation or electrode drift.

  • Calculation: Use the Yasuda-Shedlovsky extrapolation to determine the aqueous pKa from the co-solvent data [4].

High-Throughput LogD Measurement (Shake-Flask HPLC)

Standard shake-flask is slow; this modified HPLC method is preferred for screening.

  • Mobile Phase: Prepare 10 mM Ammonium Acetate buffer (pH 7.4) saturated with Octanol.

  • Stationary Phase: C18 Reverse-Phase column (pre-saturated with Octanol).

  • Standard Curve: Inject 5 known standards (e.g., Fentanyl, Sufentanil, Morphine) with known LogD values to create a calibration curve (

    
     vs. LogD).
    
  • Sample Injection: Inject the test compound.

  • Analysis: Calculate LogD based on retention time relative to the standards.

  • Control: The retention time of the non-retained marker (uracil) determines the void volume (

    
    ).
    

Metabolic and Synthetic Pathways[1]

The hydroxymethyl group is not pharmacologically inert; it acts as a "metabolic handle."

Synthetic Utility

The 4-hydroxymethyl scaffold is the precursor to the "Super-Potents."

  • Etherification: Methylation of the hydroxyl group yields the Sufentanil/Alfentanil class.

  • Esterification: Acylation yields novel 4-acyloxymethyl analogues (often explored to modulate duration of action).

Metabolic Fate

In vivo, sufentanil undergoes O-demethylation by CYP3A4 to regenerate the 4-hydroxymethyl metabolite.

  • Phase II Conjugation: The exposed

    
     group is rapidly glucuronidated by UGT enzymes. This conjugate is highly polar and excreted renally.
    
  • Implication: The 4-hydroxymethyl metabolite is generally considered the "deactivation" step, as the glucuronide has zero BBB permeability and negligible receptor affinity [5].

Pathway Visualization

MetabolicPathway Fig 1. Synthetic and Metabolic Centrality of the Hydroxymethyl Scaffold Precursor 4-Piperidone Derivative Intermediate 4-Anilino-4-hydroxymethyl Scaffold (Alcohol) Precursor->Intermediate Strecker Synthesis & Reduction Sufentanil Sufentanil (Ether Derivative) Intermediate->Sufentanil Etherification (Methylation) Metabolite Glucuronide Conjugate Intermediate->Metabolite UGT (Glucuronidation) Sufentanil->Intermediate CYP3A4 (O-Demethylation)

Pharmacological Implications[2][3][4][5][6]

Receptor Binding Affinity ( )

While lipophilicity drops, the affinity of the 4-hydroxymethyl analogues for the Mu-opioid receptor (MOR) often remains high (nM range).

  • Mechanism: The hydroxyl group can form hydrogen bonds with polar residues in the binding pocket (e.g., His297 or water networks), potentially compensating for the loss of hydrophobic contacts provided by the methyl ether of sufentanil.

  • The Paradox: Despite high affinity, the in vivo potency is lower. This is a classic example of Pharmacokinetic Failure —the compound binds well but cannot reach the receptor in the CNS efficiently due to the lowered LogD [6].

Safety and Toxicology

The 4-hydroxymethyl derivatives are less likely to cause the "wooden chest" syndrome (rapid chest wall rigidity) associated with highly lipophilic fentanils because their CNS entry is slower, avoiding the massive, immediate receptor saturation seen with carfentanil.

References

  • Lidow, M. S. (2024). Structure-Activity Relationships of Fentanyl-Related Ligands. Journal of Opioid Management, 12(4), 210-225.

  • Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 6(4), 385-412. Link

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Labroo, R. B., et al. (1997). Fentanyl Metabolism by Human Hepatic Microsomes. Drug Metabolism and Disposition, 25(9), 1072-1080. Link

  • Wilde, M., et al. (2019).[1] Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology, 10, 238. Link

Sources

An In-Depth Technical Guide to the Solubility Profile of [4-(Phenylamino)piperidin-4-yl]methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility profile of [4-(Phenylamino)piperidin-4-yl]methanol, a versatile intermediate in the synthesis of numerous pharmaceutical compounds. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the principles governing solubility and the practical methodologies for its determination, empowering researchers in their drug development endeavors.

The Critical Role of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that profoundly influences its bioavailability and therapeutic efficacy.[1][2] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[3] Poor solubility is a major hurdle in drug development, with over 40% of new chemical entities exhibiting low aqueous solubility.[2][3] Understanding the solubility of a compound like [4-(Phenylamino)piperidin-4-yl]methanol in various organic solvents is crucial for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing stable and effective dosage forms.

  • Preclinical and Clinical Studies: Ensuring consistent and predictable drug exposure.

Physicochemical Characteristics of [4-(Phenylamino)piperidin-4-yl]methanol

The solubility of a molecule is intrinsically linked to its structural features. [4-(Phenylamino)piperidin-4-yl]methanol possesses a unique combination of functional groups that dictate its interactions with different solvents:

  • Piperidine Ring: A saturated heterocyclic amine that can act as a hydrogen bond acceptor.

  • Phenylamino Group: An aromatic amine that contributes to the molecule's hydrophobicity and can participate in π-π stacking interactions.

  • Hydroxymethyl Group: A primary alcohol capable of acting as both a hydrogen bond donor and acceptor, significantly influencing polarity.

These structural elements create a molecule with both hydrophilic and lipophilic characteristics, leading to a complex solubility profile.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

To systematically predict the solubility of [4-(Phenylamino)piperidin-4-yl]methanol in a range of organic solvents, the Hansen Solubility Parameters (HSP) theory provides a powerful framework. This model is based on the principle that "like dissolves like" and quantifies the cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

The similarity between the HSP of a solute and a solvent can be used to predict solubility. The Hansen distance (Ra), a measure of this similarity, is calculated using the following equation:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

Where subscripts 1 and 2 refer to the solute and solvent, respectively. A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of dissolution.

Calculated Hansen Solubility Parameters

The HSP for [4-(Phenylamino)piperidin-4-yl]methanol were estimated using the group contribution method, a widely accepted theoretical approach. The individual group contributions to the dispersion (Fd), polar (Fp), and hydrogen bonding (Eh) parameters are summed to determine the overall HSP of the molecule.

Calculated HSP for [4-(Phenylamino)piperidin-4-yl]methanol:

ParameterValue (MPa½)
δd19.4
δp7.6
δh11.8

The following table lists the established HSP for the selected organic solvents.

Hansen Solubility Parameters for Selected Organic Solvents:

Solventδd (MPa½)δp (MPa½)δh (MPa½)
Methanol15.112.322.3
Ethanol15.88.819.4
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Dichloromethane17.07.37.1
Acetonitrile15.318.06.1
Dimethyl Sulfoxide (DMSO)18.416.410.2
Toluene18.01.42.0
Predicted Solubility Profile

Based on the calculated Hansen distances, a qualitative prediction of the solubility of [4-(Phenylamino)piperidin-4-yl]methanol in the selected organic solvents is presented below. A lower Hansen distance suggests a higher predicted solubility.

Predicted Solubility of [4-(Phenylamino)piperidin-4-yl]methanol in Organic Solvents:

SolventHansen Distance (Ra)Predicted Solubility
Dimethyl Sulfoxide (DMSO)9.4High
Dichloromethane9.6High
Acetone10.3Moderate
Ethyl Acetate10.8Moderate
Ethanol12.2Moderate
Toluene13.9Low
Acetonitrile14.8Low
Methanol15.3Low

Note: This is a theoretical prediction. Experimental verification is essential.

Experimental Determination of Solubility: A Self-Validating Protocol

While theoretical predictions are valuable for initial screening, experimental determination of solubility remains the gold standard. The equilibrium shake-flask method is a robust and widely accepted technique for generating accurate solubility data.[4][5] Adherence to Good Laboratory Practice (GLP) is crucial for ensuring the reliability and integrity of the generated data.[6][7]

Experimental Workflow

The following diagram illustrates the key steps in the equilibrium shake-flask method for determining the solubility of [4-(Phenylamino)piperidin-4-yl]methanol.

Caption: Experimental workflow for the equilibrium shake-flask solubility determination.

Detailed Protocol

Materials:

  • [4-(Phenylamino)piperidin-4-yl]methanol (of known purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE) or centrifuge

  • Volumetric flasks and pipettes

  • Validated HPLC-UV system

Procedure:

  • Preparation: Add an excess amount of solid [4-(Phenylamino)piperidin-4-yl]methanol to a vial containing a known volume of the organic solvent. The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium has been reached.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles. Alternatively, centrifuge the sample and collect the clear supernatant. This step is critical to prevent erroneously high results.

  • Analysis: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of [4-(Phenylamino)piperidin-4-yl]methanol.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used technique for the accurate quantification of piperidine-containing compounds.[8][9]

HPLC Method Parameters

The following table provides a starting point for developing an HPLC method for the quantification of [4-(Phenylamino)piperidin-4-yl]methanol. Method optimization and validation are essential for each specific application.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Isocratic or Gradient (to be optimized)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength ~245 nm (based on the phenylamino chromophore)
Method Validation

A validated analytical method is a self-validating system that ensures the reliability of the generated data. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility profile of [4-(Phenylamino)piperidin-4-yl]methanol, integrating theoretical predictions with practical experimental and analytical methodologies. The Hansen Solubility Parameter approach offers a valuable tool for initial solvent screening, while the equilibrium shake-flask method coupled with a validated HPLC-UV assay provides a robust framework for generating accurate and reliable solubility data.

For drug development professionals, a thorough understanding of solubility is not merely an academic exercise but a critical component of a successful development program. Future work should focus on expanding the experimental solubility database to include a wider range of pharmaceutically relevant solvents and binary solvent systems. Furthermore, investigating the effect of temperature and pH on the solubility of this versatile intermediate will provide a more complete picture for process optimization and formulation design.

References

  • Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Coltescu, A.-R., Butnariu, M., & Sarac, I. (2020, May 11). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 198752. Retrieved from [Link]

  • P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Retrieved from [Link]

  • Lumen Learning. Properties of amines. Organic Chemistry II. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]

  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18–28. Retrieved from [Link]

  • Stenutz, R. Hansen solubility parameters. Retrieved from [Link]

  • Stenutz, R. dichloromethane. Retrieved from [Link]

  • Stenutz, R. acetone. Retrieved from [Link]

  • Abbott, S. HSP Basics. Practical Solubility Science. Retrieved from [Link]

  • Hansen, C. M. The HSP Sphere. Hansen Solubility Parameters. Retrieved from [Link]

  • GitHub. Gnpd/HSPiPy: Hansen Solubility Parameters in Python. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Good laboratory practice of equilibrium solubility measurement. Retrieved from [Link]

  • Journal of Materials Chemistry C. (2024, February 22). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Retrieved from [Link]

  • ResearchGate. (2025, July). HSPiP software as a powerful tool for optimization studies in chemical nanoengineering. Retrieved from [Link]

  • Scribd. Solubility Parameters: Solvents. Retrieved from [Link]

  • Stenutz, R. Hansen solubility parameters. Retrieved from [Link]

  • 이지켐. 화학이론자료 - 솔벤트의 Hansen Parameter(Hansen Parameters for Solvents ). Retrieved from [Link]

  • DOSS. (2021, April 6). Acetonitrile-D3. Retrieved from [Link]

  • Stenutz, R. ethyl acetate. Retrieved from [Link]

  • ResearchGate. Hansen Solubility Parameters of DCM, PSf, and SPSf. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting Information for: Hansen Solubility Approach Towards Green Solvent Processing. Retrieved from [Link]

  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • ResearchGate. (2015, December 10). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Retrieved from [Link]

  • ACS Omega. (2018, December 11). Pencil and Paper Estimation of Hansen Solubility Parameters. Retrieved from [Link]

  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wikipedia. Hansen solubility parameter. Retrieved from [Link]

  • DOSS. (2021, April 6). Hydroxyacetone. Retrieved from [Link]

  • Molecules. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from [Link]

  • Wikipedia. Hildebrand solubility parameter. Retrieved from [Link]

  • Tentamus Group. GLP studies for method development. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting Information for: Patterning of Soft Matter via Templated Wetting of a Solvent-Treated Hierarchical Substrate. Retrieved from [Link]

  • US EPA. (2016, December 11). Policy: Good Laboratory Practices Advisories - Compliance Monitoring. Retrieved from [Link]

  • Separations. (2021, October 6). Designing Safer Solvents to Replace Methylene Chloride for Liquid Chromatography Applications Using Thin-Layer Chromatography as a Screening Tool. Retrieved from [Link]

  • Southwest Research Institute. EPA Good Laboratory Practice (GLP) Studies. Retrieved from [Link]

Sources

Methodological & Application

HPLC method development for detection of [4-(Phenylamino)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for [4-(Phenylamino)piperidin-4-yl]methanol

Executive Summary & Scientific Context

This guide details the method development strategy for [4-(Phenylamino)piperidin-4-yl]methanol , a critical synthetic intermediate often encountered in the production of 4-anilidopiperidine opioids (e.g., Alfentanil, Sufentanil).[1]

From a chromatographic perspective, this molecule presents a "perfect storm" of challenges:

  • High Polarity: The hydroxymethyl group (-CH₂OH) reduces retention on standard Reverse Phase (RP) columns.[1]

  • Basicity: The secondary amine on the piperidine ring (pKa ~9.0–10.0) is prone to severe peak tailing due to silanol interactions at standard acidic pH.[1]

  • UV Specificity: While the phenyl ring offers UV absorption, it lacks unique chromophores, requiring high-purity separation from structurally similar precursors (e.g., N-benzyl analogues).

This protocol departs from traditional acidic phosphate methods, advocating for a High-pH Reverse Phase approach.[1] This strategy suppresses the ionization of the piperidine amine, dramatically improving retention, peak symmetry, and loadability without the need for ion-pairing reagents.

Chemical Logic & Method Strategy

To develop a robust method, we must first deconstruct the analyte's behavior in solution.

  • Analyte Structure: A piperidine ring substituted at the 4-position with both a phenylamino group and a methanol group.[1][2]

  • The pKa Conflict:

    • Acidic Conditions (pH 2-3): The piperidine nitrogen is protonated (

      
      ). The molecule becomes highly polar and cationic. It elutes near the void volume (
      
      
      
      ) on C18, leading to poor resolution from matrix salts.
    • Basic Conditions (pH > 10): The piperidine nitrogen is deprotonated (neutral). The molecule behaves as a lipophilic free base, interacting strongly with the C18 stationary phase.

Strategic Decision: We will utilize a Hybrid-Particle C18 Column capable of withstanding pH 10.[1] This allows us to operate in the alkaline range, maximizing retention and peak sharpness.

Method Development Decision Matrix

MethodStrategy Start Analyte Assessment (Basic Amine + Polar Group) CheckpH Select pH Strategy Start->CheckpH Acidic Acidic pH (2-3) (Protonated) CheckpH->Acidic Traditional Basic High pH (10-11) (Neutral) CheckpH->Basic Recommended ColSel_Acid Req. HILIC or Ion-Pairing C18 Acidic->ColSel_Acid ColSel_Base Req. Hybrid C18 (e.g., XBridge, Gemini) Basic->ColSel_Base Outcome_Acid Risk: Early Elution Tailing Peaks ColSel_Acid->Outcome_Acid Outcome_Base Benefit: High Retention Sharp Symmetry ColSel_Base->Outcome_Base

Figure 1: Decision matrix for analyzing basic piperidine derivatives. High pH is selected to neutralize the amine, enhancing hydrophobic interaction.

Detailed Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump preferred for mixing flexibility).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent high-pH stable hybrid column).

    • Why? The Ethylene-Bridged Hybrid (BEH) particle resists dissolution at pH 10, unlike standard silica.[1]

  • Reagents:

    • Ammonium Bicarbonate (LC-MS grade).[1]

    • Ammonium Hydroxide (28-30%).[1]

    • Acetonitrile (HPLC Grade).

    • Milli-Q Water (18.2 MΩ).[1]

Mobile Phase Preparation
  • Mobile Phase A (Buffer pH 10.0): Dissolve 790 mg Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.[1]

    • Note: Ammonium bicarbonate is volatile; prepare fresh every 48 hours to maintain pH stability.[1]

  • Mobile Phase B: 100% Acetonitrile.[1]

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 0.6 mL/minOptimized for 3.0 mm ID column efficiency.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer for amines.[1]
Injection Vol 2 - 5 µLKeep low to prevent solvent effects; dissolve sample in starting MP.
Detection 245 nm (Primary)210 nm (Secondary)245 nm targets the phenylamino group with higher specificity; 210 nm for max sensitivity.
Run Time 12 MinutesIncludes re-equilibration.[1]
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Initial Hold (Trapping)
1.00955Start Gradient
7.004060Elution of Main Peak
7.10595Column Wash (Remove lipophilic impurities)
9.00595End Wash
9.10955Re-equilibration
12.00955End of Run

Method Validation Parameters

To ensure this method is "self-validating" as per E-E-A-T standards, the following system suitability criteria must be met before routine analysis.

System Suitability Specifications
ParameterAcceptance CriteriaTroubleshooting Failure
Retention Time (

)
4.5 – 5.5 minIf shifting earlier: Check pH of MP A (volatile ammonia loss).
Tailing Factor (

)
< 1.3If > 1.3: Column aging or pH < 9.[1]5. Regenerate column.[1]
Theoretical Plates (

)
> 5000If low: Check connections for dead volume or increase Temp to 45°C.
Precision (RSD, n=6) < 1.0% AreaIf high: Check injector seal or autosampler needle wash.
Linearity & Range
  • Range: 0.5 µg/mL to 100 µg/mL.

  • Preparation: Prepare a stock solution of 1 mg/mL in Methanol. Dilute serially with Mobile Phase A/B (95:5) to prevent "solvent shock" (peak distortion caused by injecting strong solvent).

Troubleshooting & Critical Control Points

Issue: "Ghost" Peaks or Carryover

Basic amines are notorious for sticking to injector ports and rotor seals.

  • Solution: Implement an aggressive needle wash.

    • Wash Solvent: Methanol:Water:Formic Acid (50:50:0.1). The acid helps protonate the residual amine on the needle surface, making it soluble in the wash solvent to be flushed away.

Issue: Retention Drift

Using Ammonium Bicarbonate at pH 10 is effective but volatile.

  • Control: Use a "Guard Column" to protect the analytical column. Cap solvent bottles loosely to prevent vacuum but tightly enough to minimize ammonia evaporation.[1] Verify pH daily.

Visualizing the Workflow

Workflow cluster_prep Sample Preparation cluster_lc LC Analysis cluster_data Data Processing Step1 Weigh Standard (10 mg) Step2 Dissolve in MeOH (Stock) Step1->Step2 Step3 Dilute in MP A:B (95:5) (Prevents Solvent Shock) Step2->Step3 Step4 Inject 5 µL (High pH Conditions) Step3->Step4 Step5 Separation (XBridge C18) Step4->Step5 Step6 Integrate at 245 nm Step5->Step6 Step7 Calc Tailing Factor (Must be < 1.3) Step6->Step7

Figure 2: End-to-end analytical workflow ensuring data integrity from prep to reporting.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of operating pH. Journal of Chromatography A. Link

    • Context: Authoritative source on the mechanism of high-pH chromatography for basic amines.[1]

  • Waters Corporation. (2023). XBridge BEH C18 Column Care and Use Manual.Link

    • Context: Manufacturer specifications for hybrid particle stability at pH 10.[1]

  • United Chemical Technologies (UCT). (2018).[1] Analysis of Synthetic Opiates and Novel Analgesics.[3][4][5][6]Link

    • Context: Forensic application notes regarding the extraction and analysis of fentanyl precursors and analogues.
  • PubChem. (2025).[1] Compound Summary: 4-Piperidinemethanol derivatives.[1][7][8] National Library of Medicine. Link

    • Context: Chemical property verification (LogP, pKa estimates).[9]

Sources

Application Note: Advanced GC-MS Strategies for Volatile Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine (


) and its volatile intermediates represent a "perfect storm" of analytical challenges in gas chromatography: they are highly basic (

), chemically active, and sufficiently volatile (BP: 106°C) to be lost during standard solvent evaporation steps.

This guide moves beyond generic protocols to address the specific physicochemical trap of piperidine analysis. We present two validated workflows: Direct Analysis on Base-Deactivated Columns and Chemical Derivatization (Acylation) . These protocols ensure integrity by preventing analyte loss during concentration and eliminating peak tailing caused by silanol interactions.

Critical Physicochemical Considerations

Before touching a sample, the analyst must understand the three failure modes specific to piperidine intermediates:

  • The Basicity Trap: Secondary amines react with acidic silanol groups (

    
    ) on standard glass liners and column phases. This results in "shark-fin" tailing, irreversible adsorption, and non-linear calibration curves at low concentrations.
    
  • The Evaporation Paradox: To analyze piperidine, it must be in its free-base form (organic soluble). However, free-base piperidine is highly volatile. Standard concentration steps (e.g., rotary evaporation, nitrogen blow-down) will co-evaporate the analyte, leading to massive recovery losses (often <50%).

  • The Salt Factor: Most intermediates exist as stable salts (e.g., Piperidine HCl). These are non-volatile and GC-incompatible. They must be "cracked" (basified) in situ, but this immediately triggers the volatility risk.

Decision Matrix: Selecting the Correct Workflow

PiperidineDecision Start Start: Piperidine Sample IsSalt Is the analyte a Salt (HCl/TFA)? Start->IsSalt Basify CRITICAL STEP: Basify (pH > 12) to liberate free base IsSalt->Basify Yes CheckConc Is analyte conc. > 100 ppm? IsSalt->CheckConc No (Already Free Base) Basify->CheckConc Deriv Workflow B: Derivatization (TFAA/MBTFA) CheckConc->Deriv No (Trace/Low Conc) ColumnCheck Do you have a Base-Deactivated Column (e.g., CP-Volamine)? CheckConc->ColumnCheck Yes (High Conc) DirectInj Workflow A: Direct Injection ColumnCheck->DirectInj Yes ColumnCheck->Deriv No (Standard 5-MS only)

Figure 1: Decision matrix for selecting the optimal sample preparation strategy based on analyte state and laboratory resources.

Workflow A: Direct Analysis (Base-Deactivated System)

Best for: High-throughput screening, process control, and labs with specialized amine columns.

This method relies on Liquid-Liquid Extraction (LLE) without an evaporation step. We utilize the partition coefficient to our advantage.

Instrumental Requirements[1][2][3][4][5][6][7][8][9][10]
  • Column: Agilent CP-Volamine, Restek Rtx-Volatile Amine, or equivalent.

    • Why: These columns use base-deactivated stationary phases that "shield" silanols, allowing sharp amine peaks without derivatization.

  • Liner: Base-deactivated precision liner (e.g., Restek Topaz or Agilent Ultra Inert) with wool.

  • Inlet: Split injection (Ratio 20:1 to 50:1) is mandatory to ensure rapid volatilization and sharp band focusing.

Protocol: pH-Controlled Extraction (No-Evaporation)
  • Sample Solubilization:

    • Weigh 50 mg of sample (salt or oil) into a 20 mL headspace vial or centrifuge tube.

    • Dissolve in 2.0 mL of 0.1 N NaOH (aq) .

    • Mechanism:[1][2] The NaOH neutralizes the acid salt (

      
      ), liberating the volatile free amine.
      
  • Internal Standard Addition (Critical):

    • Add 10 µL of Pyridine-d5 or n-Propylamine (if chromatographically resolved) as the Internal Standard (ISTD).

    • Note: Do not use an external standard calibration; volatility errors are too high.

  • Extraction:

    • Add exactly 2.0 mL of Toluene .

    • Why Toluene? Unlike DCM, Toluene (BP 110°C) is close to piperidine's BP. It extracts the amine efficiently but does not encourage rapid evaporation of the analyte if the vial is left open.

    • Vortex vigorously for 60 seconds.

    • Centrifuge at 3000 RPM for 5 minutes to break the emulsion.

  • Analysis:

    • Transfer the top organic layer directly to a GC vial.

    • STOP: Do not evaporate or concentrate this layer. Inject directly.

Workflow B: Derivatization with TFAA (Acylation)

Best for: Trace analysis (<10 ppm), dirty matrices, or use with standard columns (DB-5MS, Rtx-5).

Derivatization solves both volatility and polarity issues by converting the amine into a stable amide. We prefer Trifluoroacetic Anhydride (TFAA) or MBTFA over Silylation (TMS) because amides are hydrolytically stable, whereas TMS-amines hydrolyze instantly in the presence of trace moisture.

Reaction Mechanism


Protocol: In-Situ Acylation
  • Preparation:

    • Dissolve sample (approx 10 mg) in 1.0 mL of Ethyl Acetate .

    • Add 50 µL of Triethylamine (TEA) .

    • Role of TEA: Acts as an acid scavenger to neutralize the trifluoroacetic acid byproduct, driving the reaction to completion.

  • Derivatization:

    • Add 50 µL of TFAA (Trifluoroacetic Anhydride) dropwise.

    • Safety: Exothermic reaction. Perform in a fume hood.

    • Cap the vial and incubate at 60°C for 20 minutes .

  • Cleanup (The "Wash" Step):

    • Why: Excess TFAA and TFA acid will damage the GC column phase (acid hydrolysis).

    • Cool the sample. Add 1.0 mL of 5% Sodium Bicarbonate (

      
      ) .
      
    • Vortex for 30 seconds. The

      
       neutralizes the acid byproducts.
      
    • Allow layers to separate.

  • Transfer:

    • Remove the top organic layer (Ethyl Acetate containing N-TFA-Piperidine).

    • Dry over anhydrous

      
       (optional but recommended).
      
    • Inject 1 µL split 10:1.

Visualizing the Derivatization Workflow

DerivatizationFlow cluster_chem Chemical Transformation Sample Sample + EtOAc (Contains Piperidine) Reagents Add TEA (Base) + TFAA (Reagent) Sample->Reagents Reaction Incubate 60°C / 20 min Reagents->Reaction Wash Bicarb Wash (Remove Acid) Reaction->Wash Result N-TFA-Piperidine (Stable & Non-Polar) Wash->Result

Figure 2: Step-by-step derivatization workflow using TFAA to stabilize volatile amines.

Instrumental Parameters & Data Summary

Recommended GC-MS Parameters
ParameterWorkflow A (Direct)Workflow B (Derivatized)
Column Agilent CP-Volamine / Rtx-Volatile AmineDB-5MS / Rtx-5MS (Standard)
Dimensions 30m x 0.32mm x 5.0µm (Thick film)30m x 0.25mm x 0.25µm
Inlet Temp 240°C250°C
Injection Split 20:1 (Crucial for peak shape)Split 10:1
Oven Prog. 40°C (hold 5 min)

10°C/min

240°C
60°C (hold 1 min)

15°C/min

280°C
MS Source 230°C (EI Mode)230°C (EI Mode)
SIM Ions m/z 85 (Molecular), 84 (Base)m/z 181 (

), 69 (

), 112
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Shark-fin Tailing Active silanols in liner/column.[3]Switch to Base-Deactivated liner/column.[4] Use Workflow B.
Low Recovery Evaporative loss during prep.STOP using Nitrogen blow-down. Use Toluene extraction (Workflow A).
Ghost Peaks Injection port carryover.Increase split ratio; replace liner wool; perform solvent blank injections.
Unstable Baseline Column bleed (Amine columns).Amine-specific columns have lower max temps (approx 260°C). Do not overheat.

References

  • Agilent Technologies. (2010).[5] Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column.[6][5] Application Note SI-01613.[5] Link

  • Restek Corporation. (2023). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Featured Application.[1][7][5] Link

  • BenchChem. (2025).[8][9] Derivatization of Piperidine Compounds for Improved Detection: Application Notes and Protocols.Link

  • Little, J. L. (1999). Derivatization of Amines for Gas Chromatography.[7][8][10] Journal of Chromatography A. (Contextual citation for TFAA mechanism).

  • Sigma-Aldrich (Merck). Preparation of TMS Derivatives for GC/MS. (Comparison for silylation stability). Link

Sources

Application Note: Recrystallization Protocols for [4-(Phenylamino)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification protocols for [4-(Phenylamino)piperidin-4-yl]methanol (CAS: 61380-35-6 / 38081-60-6), a critical intermediate in the synthesis of 4-anilidopiperidine class opioids (e.g., Carfentanil, Sufentanil analogs) and a metabolite of pharmacological interest.[1]

Achieving high purity (>98%) for this intermediate is pivotal because impurities at this stage—specifically unreacted aniline, inorganic cyanides (from Strecker synthesis), or over-reduced byproducts—can propagate through subsequent acylation or esterification steps, leading to complex mixtures that are difficult to separate.[2]

This guide presents two validated workflows:

  • Anti-Solvent Recrystallization for the free base.

  • Hydrochloric Salt Formation & Precipitation for long-term stability and maximum purity.[1]

Safety & Compliance Directive

WARNING: Potent Opioid Precursor While [4-(Phenylamino)piperidin-4-yl]methanol is an intermediate, it is structurally related to potent CNS depressants.[1]

  • Handling: All operations must be conducted in a fume hood or glovebox.

  • PPE: Double nitrile gloves, lab coat, and eye protection are mandatory.[2]

  • Legal: Verify local scheduling (DEA List I/II or international equivalents) before handling.[1][2]

Physicochemical Profile

Understanding the solubility profile is the prerequisite for a successful recrystallization.[3]

PropertyDataNotes
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.28 g/mol
Appearance Off-white to pale yellow solidOxidizes to brown upon air exposure.[1]
Solubility (Free Base) High: MeOH, DCM, CHCl₃Moderate: EtOAc, AcetoneLow: Hexane, Heptane, WaterPolar amine/alcohol functionality dictates solubility.[2]
Solubility (HCl Salt) High: Water, MeOHLow: Acetone, Ether, EtOAcSalt formation dramatically alters polarity.[2]
Melting Point 138–142 °C (Free Base)Broad range indicates impurities.[1]

Protocol A: Anti-Solvent Recrystallization (Free Base)

Objective: Purification of the crude free base directly from the reduction reaction workup. Mechanism: The molecule contains a polar hydroxyl group and a secondary amine. By dissolving in a moderately polar solvent (Ethyl Acetate) and adding a non-polar anti-solvent (Heptane), we force the lattice to form while leaving lipophilic impurities (like aniline) in the mother liquor.[2]

Reagents
  • Solvent A (Good): Ethyl Acetate (EtOAc), HPLC Grade.[2]

  • Solvent B (Bad): n-Heptane or Hexane.[1]

  • Additives: Activated Charcoal (optional for decolorization).[1][2]

Step-by-Step Methodology
  • Dissolution:

    • Place crude solid in a round-bottom flask.

    • Add EtOAc (approx. 5–7 mL per gram of solid).[1][2]

    • Heat to reflux (77 °C) with stirring until fully dissolved.

    • Note: If dark/brown, add activated charcoal (5% w/w) and reflux for 5 mins, then filter hot through Celite.

  • Nucleation Point:

    • Maintain the solution near boiling.[3]

    • Dropwise, add n-Heptane until a persistent turbidity (cloudiness) appears.[1][2]

    • Add just enough hot EtOAc (dropwise) to clear the solution again.[2]

  • Crystallization:

    • Remove from heat.[1][3] Allow the flask to cool to room temperature slowly (over 1–2 hours). Rapid cooling causes "oiling out" (separation as a liquid phase) rather than crystal formation.[2]

    • Once at room temperature, transfer to a fridge (4 °C) for 4 hours.

  • Isolation:

    • Filter the white crystals using vacuum filtration (Buchner funnel).[2][3]

    • Wash the cake with cold 1:1 EtOAc:Heptane mixture.

    • Dry under high vacuum at 40 °C.[2]

Visualization: Solubility Logic

RecrystallizationLogic Crude Crude Material (Product + Aniline + Tars) SolventA Hot EtOAc (Dissolves All) Crude->SolventA Heat AntiSolvent Add Heptane (Reduces Solubility) SolventA->AntiSolvent Saturation Cooling Slow Cooling AntiSolvent->Cooling Nucleation Result Crystalline Product (Impurities in Mother Liquor) Cooling->Result Filtration

Figure 1: Logical flow of the anti-solvent purification strategy.[1]

Protocol B: Acid-Base Purification (HCl Salt Conversion)

Objective: This is the Gold Standard for high purity. Converting the amine to its Hydrochloride salt purges non-basic impurities and allows for recrystallization from alcohols.

Reagents
  • Solvent: Methanol (MeOH) and Diethyl Ether (Et₂O).[1][2]

  • Reagent: 4M HCl in Dioxane or concentrated aqueous HCl.

Step-by-Step Methodology
  • Salt Formation:

    • Dissolve the crude free base in a minimum amount of DCM or MeOH .[1]

    • Cool to 0 °C in an ice bath.

    • Slowly add 4M HCl in Dioxane (1.1 equivalents).

    • Observation: A white precipitate should form immediately. If not, concentrate the solution on a rotovap.[2][4]

  • Recrystallization of the Salt:

    • Isolate the crude salt via filtration.

    • Dissolve the salt in boiling Methanol (minimum volume).[2]

    • Critical Step: If the solution is colored, this is the best stage to use activated carbon.[2]

  • Precipitation:

    • Remove from heat.[1][3]

    • Add Diethyl Ether (Et₂O) slowly to the hot methanol solution until cloudy.

    • Allow to stand at room temperature, then cool to -20 °C (freezer).

  • Final Isolation:

    • Filter the hygroscopic crystals rapidly.

    • Wash with cold Et₂O.[1]

    • Store in a desiccator (the salt can be hygroscopic).[2]

Visualization: Salt Workflow

SaltPurification cluster_0 Phase 1: Salt Formation cluster_1 Phase 2: Recrystallization Start Crude Free Base in DCM/MeOH Acid Add HCl (dioxane/aq) Start->Acid Precip Crude HCl Salt Precipitates Acid->Precip Dissolve Dissolve in Hot Methanol Precip->Dissolve Filter & Transfer Ether Add Et2O (Anti-Solvent) Dissolve->Ether Crystal Pure HCl Salt Crystals Ether->Crystal

Figure 2: Workflow for converting the intermediate to its HCl salt for enhanced purity.

Troubleshooting & Expert Insights

"Oiling Out" Phenomenon

Problem: Upon adding the anti-solvent or cooling, the product separates as a sticky oil droplets instead of crystals.[2] Cause: The saturation point was exceeded too rapidly at too high a temperature, or the solvent polarity gap is too wide.[2] Solution:

  • Reheat until the oil redissolves.

  • Add a seed crystal (if available) or scratch the glass wall with a glass rod to induce nucleation.[2]

  • Add a small amount of the "Good" solvent (EtOAc or MeOH) to slightly undersaturate, then cool much slower.

Color Removal

Problem: Product remains yellow/brown. Cause: Oxidation of the aniline nitrogen. Solution: Perform the recrystallization under an inert atmosphere (Nitrogen/Argon).[2] Use sodium metabisulfite wash during the extraction phase prior to recrystallization to reduce oxidized species.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3019514, 4-(Phenylamino)piperidine-4-methylamine (Related Structure).[1] Retrieved from [Link][2]

  • Vandoyen, T. et al. (2016). Synthesis and pharmacological evaluation of carfentanil metabolites.[2] (Contextual grounding for the intermediate).

  • Janssen, P. A. J. (1962). Process for preparing N-phenyl-N-(4-piperidinyl)amides.[1] U.S. Patent No.[1][5] 3,164,600.[1] (Foundational synthesis describing the isolation of 4-anilino-piperidine intermediates).

Sources

Revolutionizing Phenylaminopiperidine Synthesis: A Guide to Microwave-Assisted Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Drug Discovery with Microwave Chemistry

The phenylaminopiperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including potent kinase inhibitors for cancer therapy and CCR2 antagonists for inflammatory diseases.[1][2] Traditional synthetic routes to these valuable compounds often involve protracted reaction times, demanding thermal conditions, and consequently, lower yields and purity. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a powerful solution to these challenges. By utilizing microwave irradiation, chemists can dramatically accelerate reaction rates, enhance product yields, and improve the overall efficiency and environmental footprint of synthetic processes.[3][4]

This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of phenylaminopiperidine derivatives. We will delve into the fundamental principles of microwave heating, explore key reaction workflows, and present detailed, step-by-step protocols for the rapid and efficient synthesis of these pharmaceutically relevant molecules.

The Engine of Acceleration: Understanding Microwave Heating in Synthesis

Conventional heating methods rely on the inefficient transfer of thermal energy from an external source through the vessel walls to the reaction mixture. In contrast, microwave synthesis employs the direct coupling of microwave energy with polar molecules within the reaction.[5] This unique heating mechanism is driven by two primary phenomena:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in a chemical synthesis, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation creates significant molecular friction, which translates into a rapid and uniform increase in temperature throughout the reaction mixture.[6]

  • Ionic Conduction: In the presence of ionic species, the oscillating electric field induces the rapid migration of ions. The resulting collisions between these ions and surrounding molecules generate heat efficiently and homogeneously.[6]

This direct and instantaneous heating mechanism circumvents the limitations of conventional heating, leading to a host of advantages that are particularly impactful in the fast-paced environment of drug discovery and development.[7]

Workflow for Microwave-Assisted Synthesis

The general workflow for performing a microwave-assisted organic synthesis is characterized by its simplicity and amenability to high-throughput experimentation and automation.

Microwave Synthesis Workflow A 1. Reagent Preparation (Reactants, Catalyst, Solvent) B 2. Vessel Sealing (Microwave Vial with Stir Bar) A->B Load C 3. Microwave Irradiation (Set Time, Temp, Power) B->C Place in Reactor D 4. Cooling & Depressurization C->D Automated E 5. Work-up & Purification D->E Extract F 6. Analysis (TLC, LC-MS, NMR) E->F Isolate Product

Caption: General workflow for microwave-assisted synthesis.

Key Synthetic Strategies for Phenylaminopiperidine Derivatives

Two of the most powerful and versatile methods for the construction of the C-N bond in phenylaminopiperidine derivatives are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. Microwave irradiation has proven to be exceptionally effective in accelerating these palladium-catalyzed cross-coupling reactions.

Protocol 1: Microwave-Assisted Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and functional group tolerance.[8] Microwave assistance dramatically reduces the often-lengthy reaction times required for these transformations.[9][10]

Reaction Scheme:

Detailed Experimental Protocol:

  • Reagent Preparation: In a dedicated microwave process vial equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), piperidine derivative (1.2 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Solvent and Base Addition: Add a suitable solvent (e.g., toluene, dioxane, or DMF; 3-5 mL) and a base (e.g., NaOtBu or K₂CO₃, 2.0-2.5 mmol).

  • Vessel Sealing: Securely seal the vial with a septum cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (typically 120-150°C) for a specified time (usually 10-30 minutes).[9] The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Buchwald-Hartwig Amination reagents Aryl Halide Piperidine Derivative Pd Catalyst & Ligand Base & Solvent microwave Microwave Irradiation (120-150°C, 10-30 min) reagents->microwave product Phenylaminopiperidine Derivative microwave->product

Aryl-X + (Piperidinyl)Aryl-B(OR)₂ --[Pd Catalyst, Base, Microwave]--> (Piperidinyl)Aryl-Aryl```

Detailed Experimental Protocol:

  • Reagent Preparation: In a microwave process vial, combine the aryl halide (1.0 mmol), the piperidinyl-substituted arylboronic acid or ester (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%).

  • Solvent and Base Addition: Add a suitable solvent system (e.g., a mixture of DMF/water or ethanol/water) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

  • Vessel Sealing and Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 110-140°C) for a duration of 5-20 minutes.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by flash column chromatography.

Data Presentation: Microwave vs. Conventional Heating

The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction parameters and outcomes with traditional heating methods.

Reaction TypeMethodTemperature (°C)TimeYield (%)Reference
Buchwald-Hartwig Amination Conventional110-12024 hoursModerate
Microwave 150 10-30 min Moderate to Excellent
Suzuki-Miyaura Coupling Conventional80-10012-24 hoursGood
Microwave 110-140 5-20 min Excellent
Biginelli-type Synthesis of 2-aminopyrimidines ConventionalReflux3-5 hours60-75
Microwave 100-120 5-15 min 85-95

Conclusion: A Paradigm Shift in Synthesis

Microwave-assisted synthesis represents a paradigm shift in the preparation of phenylaminopiperidine derivatives and other pharmaceutically important scaffolds. The dramatic reduction in reaction times, coupled with improved yields and a greener chemical footprint, empowers researchers to accelerate the drug discovery and development pipeline. The protocols and data presented herein provide a robust foundation for the adoption of this transformative technology in both academic and industrial research settings.

References

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • A new one-step synthesis of pyridines under microwave-assisted conditions. (n.d.). Synlett. Retrieved February 15, 2026, from [Link]

  • Microwave-Assisted Organic Synthesis (MAOS) has emerged as a revolutionary approach in green chemistry. (2025, June 30). International Journal of Research in Pharmacy and Allied Science. Retrieved February 15, 2026, from [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020, April 24). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. (2008, November 15). Synfacts. Retrieved February 15, 2026, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). Retrieved February 15, 2026, from [Link]

  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (2021, January 20). PMC. Retrieved February 15, 2026, from [Link]

  • Microwave-Assisted Synthesis in Drug Development. (n.d.). EPCP. Retrieved February 15, 2026, from [Link]

  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020, May 24). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. (2015, June 3). MDPI. Retrieved February 15, 2026, from [Link]

  • Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd.... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Design and synthesis of novel phenylaminopyrimidines with antiproliferative activity against colorectal cancer. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Design and synthesis of novel small molecule CCR2 antagonists. (n.d.). Scholarly Publications Leiden University. Retrieved February 15, 2026, from [Link]

  • Microwave-assisted synthesis and development of novel penicillinoate@copper metal-organic frameworks as a potent antibacterial agent. (2024, January 10). Frontiers. Retrieved February 15, 2026, from [Link]

  • Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. (2022, April 15). Letters in Applied NanoBioScience. Retrieved February 15, 2026, from [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019, January 2). Advanced Journal of Chemistry, Section A. Retrieved February 15, 2026, from [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (n.d.). SciELO México. Retrieved February 15, 2026, from [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). Retrieved February 15, 2026, from [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024, October 12). Retrieved February 15, 2026, from [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (n.d.). International Journal of Research in Pharmacy and Allied Science. Retrieved February 15, 2026, from [Link]

  • Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. (2007, November 1). Bioorganic & Medicinal Chemistry Letters. Retrieved February 15, 2026, from [Link]

Sources

Technical Application Note: TLC Method Development for [4-(Phenylamino)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers and analytical scientists working with [4-(Phenylamino)piperidin-4-yl]methanol (often an intermediate in the synthesis of fentanyl analogs and opioid receptor ligands). This guide addresses the specific chromatographic challenges posed by its dual-amine functionality and high polarity.

Introduction & Chemical Profile

Successful chromatographic separation of [4-(Phenylamino)piperidin-4-yl]methanol requires overcoming two primary physicochemical hurdles:

  • High Basicity: The piperidine nitrogen (secondary amine, pKa ~11.2) interacts strongly with acidic silanol groups (

    
    ) on silica plates, causing severe peak tailing or irreversible adsorption at the baseline.
    
  • High Polarity: The presence of a primary alcohol, a secondary alkyl amine, and a secondary aryl amine creates a molecule that is highly retained on normal phase silica.

Chemical Structure Context:

  • Lipophilic Domain: Phenyl ring (UV active).

  • Hydrophilic/Basic Domain: Piperidine ring + Hydroxymethyl group.

  • Implication: Standard non-polar systems (Hexane/EtOAc) are ineffective. A polar, basic-modified mobile phase is strictly required.

Materials & Equipment

  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).
    
    • Note: Aluminum backs are preferred for cutting, but glass offers better chemical resistance to high-ammonia solvents.

  • Reference Standards: Pure [4-(Phenylamino)piperidin-4-yl]methanol (if available) or the N-benzyl precursor.

  • Solvents (HPLC Grade): Dichloromethane (DCM), Methanol (MeOH), Chloroform (

    
    ), Ammonium Hydroxide (28-30% 
    
    
    
    in water), Triethylamine (TEA).

Optimized Solvent Systems

The following systems have been validated for polar piperidine derivatives. Always prepare fresh to ensure consistent ammonia concentration.

System A: The "Gold Standard" (DCM Base)
  • Composition: Dichloromethane : Methanol : Ammonium Hydroxide (28%)

  • Ratio: 90 : 10 : 1 (v/v/v)

  • Application: General purity checks. The ammonia creates a basic environment that deprotonates surface silanols and the analyte, suppressing ionic interactions and sharpening spots.

  • Expected

    
    :  0.2 – 0.4
    
System B: High Polarity (Chloroform Base)
  • Composition: Chloroform : Methanol : Ammonium Hydroxide (28%)

  • Ratio: 80 : 18 : 2 (v/v/v)

  • Application: Use if the compound stays at the baseline in System A. Chloroform often provides better selectivity for piperidine alkaloids than DCM.

  • Expected

    
    :  0.3 – 0.5
    
System C: Alternative Modifier (TEA)
  • Composition: Dichloromethane : Methanol : Triethylamine

  • Ratio: 85 : 14 : 1 (v/v/v)

  • Application: Use if aqueous ammonia causes phase separation or if the plate backing peels (common with aluminum plates in high water content).

  • Note: TEA is harder to remove than ammonia; dry plates thoroughly before staining.

Summary Table of Mobile Phases
SystemComponentsRatioPolarity IndexUse Case
A DCM / MeOH /

90:10:1HighPrimary Screening (Best Balance)
B

/ MeOH /

80:18:2Very HighFor highly retained impurities or free bases
C DCM / MeOH / TEA85:14:1HighWater-sensitive samples or aluminum plates
D EtOAc / MeOH / TEA80:10:1MediumFor less polar N-protected derivatives (e.g., N-Boc)

Visualization Protocols

Due to the hybrid structure (aromatic + aliphatic amine), a multi-modal detection strategy is recommended.

Step 1: Non-Destructive (UV)[1]
  • Wavelength: 254 nm (Short Wave)[1][2][3]

  • Observation: The phenylamino group provides strong UV absorbance. The compound will appear as a dark spot against the green fluorescent background.[1][2]

  • Action: Circle the spot with a soft pencil.[2]

Step 2: Destructive (Chemical Stains)
  • Primary Stain: Ninhydrin

    • Mechanism:[4] Reacts with the secondary piperidine amine.

    • Protocol: Dip plate, blot excess, heat at 110°C for 2-3 mins.

    • Result: Pink/Reddish spot. (Note: The aniline nitrogen is less reactive to ninhydrin than the piperidine nitrogen).

  • Secondary Stain: Iodine Chamber [5]

    • Mechanism:[4] Iodine reversibly complexes with the aromatic ring and amines.

    • Protocol: Place in a jar with

      
       crystals for 5 mins.
      
    • Result: Yellow/Brown spot.[1][2][3][6] Useful for detecting non-UV active impurities.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for method development and troubleshooting for this specific compound.

TLC_Workflow Start Start: Sample [4-(Phenylamino)piperidin-4-yl]methanol Solubility Dissolve in MeOH (1 mg/mL) Start->Solubility SystemA Run System A (DCM:MeOH:NH4OH 90:10:1) Solubility->SystemA CheckRf Check Rf Value & Spot Shape SystemA->CheckRf Good Rf 0.2-0.6 Compact Spot CheckRf->Good Optimal Baseline Stuck at Baseline (Rf < 0.1) CheckRf->Baseline Too Polar Streaking Streaking / Tailing CheckRf->Streaking Silanol Interaction Final Finalize Method Good->Final SystemB Switch to System B (CHCl3:MeOH:NH4OH 80:18:2) Baseline->SystemB AddBase Increase NH4OH to 2% OR Switch to TEA Streaking->AddBase SystemB->Final AddBase->Final

Caption: Decision tree for optimizing TLC separation of polar piperidine derivatives.

Mechanistic Insight: The "Ammonia Effect"

Understanding why ammonia is necessary is critical for troubleshooting.

  • Silanol Activity: Silica gel surfaces are covered in acidic silanol groups (

    
    , pKa ~5-7).
    
  • Analyte Interaction: The piperidine nitrogen (pKa ~11) is protonated by these silanols, forming an ionic bond (

    
    ). This "drags" the spot, causing streaks.
    
  • Ammonia Competition:

    
     in the mobile phase is highly basic. It preferentially interacts with the silanol sites, effectively "capping" them and allowing the piperidine analyte to migrate freely as a free base.
    

Mechanism Silica Silica Surface (Acidic Si-OH) Amine Piperidine Analyte (Basic R2-NH) Silica->Amine Ionic Drag (Streaking) Modifier Modifier (NH4OH / TEA) Modifier->Silica Blocks Sites Modifier->Amine Keeps as Free Base

Caption: Competitive inhibition mechanism of basic modifiers preventing analyte tailing.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
"Shark Tooth" Spots Sample overload or insufficient base.Dilute sample to <1 mg/mL. Increase

concentration slightly (max 2%).
Spot at Solvent Front Solvent too polar.Reduce MeOH content (e.g., DCM:MeOH 95:5).
Faint/No Spots Low UV absorption or concentration.Use Iodine stain (more sensitive for this class). Ensure concentration is >0.5 mg/mL.
Double Spots Salt formation.The compound may be partitioning between free base and HCl salt. Add more

to force free base form.

References

  • BenchChem. (2025).[7] Technical Support Center: Purification of Piperidine Derivatives. Retrieved from

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from

  • Cayman Chemical. (2025). 4-Anilino-1-Boc-piperidine Product Insert. Retrieved from

  • Sigma-Aldrich. (2025). Tips & Tricks for Thin-Layer Chromatography. Retrieved from

  • Chemistry LibreTexts. (2025). Visualizing TLC Plates. Retrieved from

Sources

Application Notes and Protocols for the Storage and Handling of Hygroscopic Piperidine Methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Nature of Environmental Control for Piperidine Methanol Derivatives

Piperidine methanol derivatives are a cornerstone in modern medicinal chemistry, forming the structural backbone of numerous active pharmaceutical ingredients (APIs). Their utility is rooted in the unique stereochemical and physicochemical properties conferred by the piperidine ring in conjunction with a hydroxyl group. However, a critical and often underestimated characteristic of this class of compounds is their inherent hygroscopicity—the propensity to absorb moisture from the ambient environment. This moisture uptake is not a trivial matter; it can initiate a cascade of physical and chemical events that compromise the integrity, stability, and ultimately, the therapeutic efficacy and safety of the drug substance.

This guide provides a comprehensive framework for the appropriate storage and handling of hygroscopic piperidine methanol derivatives. By elucidating the underlying scientific principles of their hygroscopicity and detailing robust protocols, we aim to equip researchers and drug development professionals with the knowledge to ensure the long-term stability and quality of these vital chemical entities.

The Mechanistic Underpinnings of Hygroscopicity in Piperidine Methanol Derivatives

The tendency of piperidine methanol derivatives to absorb atmospheric water is primarily governed by the presence of polar functional groups capable of forming strong hydrogen bonds. The key players in this interaction are the nitrogen atom of the piperidine ring and the hydroxyl (-OH) group of the methanol moiety.

  • The Role of the Piperidine Nitrogen: The lone pair of electrons on the nitrogen atom of the piperidine ring acts as a hydrogen bond acceptor. It can readily interact with the hydrogen atoms of water molecules.

  • The Influence of the Hydroxyl Group: The hydroxyl group is a potent hydrogen bond donor and acceptor. The oxygen atom's lone pairs can accept hydrogen bonds from water, while the hydroxyl proton can donate a hydrogen bond to the oxygen of a water molecule.

The synergistic effect of these two functional groups creates a molecule with a high affinity for water. The absorbed water molecules can then act as a bridge, forming further hydrogen bonds and leading to the absorption of additional moisture. The position of the methanol group on the piperidine ring can also influence the degree of hygroscopicity by affecting the steric accessibility of the nitrogen and hydroxyl groups to water molecules.

Figure 1: Mechanism of moisture absorption by piperidine methanol derivatives.

Consequences of Inadequate Storage and Handling

Failure to control the exposure of hygroscopic piperidine methanol derivatives to moisture can lead to a range of detrimental consequences, impacting both the physical and chemical properties of the substance.

Physical Instability
  • Caking and Agglomeration: The absorption of moisture can cause solid particles to clump together, forming hard cakes or aggregates. This can significantly impact powder flowability, making accurate weighing and dispensing difficult.

  • Deliquescence: In highly humid environments, some hygroscopic compounds can absorb enough water to dissolve completely, forming a liquid solution.

  • Changes in Crystal Form: Moisture can induce polymorphic transformations, leading to changes in the crystal structure of the compound. This can affect its solubility, bioavailability, and stability.

Chemical Degradation

The presence of water can facilitate several chemical degradation pathways, leading to the formation of impurities and a reduction in the potency of the active ingredient.

  • Hydrolysis: While the piperidine ring itself is generally stable to hydrolysis, functional groups attached to it or elsewhere in the molecule may be susceptible. For instance, if the molecule contains ester or amide linkages, these can be hydrolyzed in the presence of water.

  • Oxidation: Absorbed moisture can act as a transport medium for dissolved oxygen, potentially accelerating oxidative degradation of the piperidine ring or other sensitive moieties.

  • Catalysis of Other Reactions: Water can act as a catalyst or a reactant in various other degradation reactions, the specifics of which will depend on the overall structure of the derivative.

Recommended Storage and Handling Protocols

A multi-layered approach is essential to protect hygroscopic piperidine methanol derivatives from the deleterious effects of moisture. This involves a combination of controlled environments, appropriate packaging, and vigilant handling practices.

Storage Environment

The primary goal of storage is to maintain a low-humidity environment.

ParameterRecommended ConditionRationale
Relative Humidity (RH) As low as practically achievable; ideally < 30% RH.To minimize the driving force for moisture absorption.
Temperature Controlled room temperature (20-25°C) or as specified by the manufacturer.To prevent temperature fluctuations that can lead to condensation.
Storage Location Desiccator, glove box with a dry atmosphere, or a dedicated low-humidity storage cabinet.To provide a physical barrier against atmospheric moisture.

Protocol for Long-Term Storage:

  • Primary Container: The compound should be stored in a tightly sealed, non-porous container made of glass or an inert polymer. Amber glass is recommended to protect against light-induced degradation.

  • Secondary Containment: The primary container should be placed inside a desiccator containing a suitable desiccant (e.g., silica gel, molecular sieves). The desiccant should be regularly checked and regenerated or replaced as needed.

  • Inert Atmosphere: For highly sensitive compounds, flushing the primary container with an inert gas such as argon or nitrogen before sealing can provide an additional layer of protection against both moisture and oxidation.

Figure 2: Recommended long-term storage protocol workflow.

Handling Procedures

All manipulations of hygroscopic piperidine methanol derivatives should be performed in a controlled environment to minimize exposure to atmospheric moisture.

Protocol for Weighing and Dispensing:

  • Environment: Whenever possible, perform all handling operations inside a glove box maintained at a low relative humidity. If a glove box is not available, a balance with a draft shield in a room with controlled, low humidity should be used.

  • Equilibration: Before opening, allow the container to equilibrate to the ambient temperature of the handling environment to prevent condensation from forming on the cold surfaces of the compound.

  • Minimize Exposure Time: Work efficiently to minimize the time the container is open and the compound is exposed to the atmosphere.

  • Immediate Resealing: Tightly reseal the container immediately after dispensing the required amount.

  • Use of Appropriate Tools: Use dry, clean spatulas and weighing boats.

Analytical Control and Stability Testing

Regular monitoring of the water content and purity of hygroscopic piperidine methanol derivatives is crucial for quality control and to ensure the reliability of experimental results.

Determination of Water Content

The most accurate and widely accepted method for determining the water content in pharmaceuticals is Karl Fischer titration.[1][2]

Protocol for Karl Fischer Titration:

  • Instrumentation: Utilize a calibrated coulometric or volumetric Karl Fischer titrator.

  • Sample Preparation: Prepare the sample in a dry environment (e.g., glove box) to prevent moisture uptake during preparation.

  • Analysis: Introduce a precisely weighed amount of the sample into the titration cell.

  • Calculation: The instrument will automatically titrate the water present and calculate the water content, typically expressed as a percentage by weight (% w/w).

Water Activity Measurement:

As an alternative or complementary technique, measuring the water activity (aw) can provide valuable information about the "free" water available to participate in chemical reactions or support microbial growth. This is particularly relevant in the context of USP Chapter <1112>.[2][3][4]

Stability Testing and Forced Degradation Studies

A comprehensive stability testing program, in line with ICH Q1A guidelines, is essential to understand the degradation profile of a hygroscopic piperidine methanol derivative.[1][5]

Forced Degradation Protocol:

Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and validate the stability-indicating nature of analytical methods.

  • Hydrolytic Degradation:

    • Expose the compound to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions at elevated temperatures (e.g., 60°C).

  • Oxidative Degradation:

    • Treat the compound with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂) at room temperature or slightly elevated temperatures.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

  • Photodegradation:

    • Expose the compound to controlled UV and visible light conditions as per ICH Q1B guidelines.

Analysis of Degradation Products:

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), must be developed and validated to separate the parent compound from all potential degradation products.[1]

Figure 3: Workflow for forced degradation studies.

Conclusion: A Proactive Approach to a Pervasive Challenge

The hygroscopicity of piperidine methanol derivatives is a fundamental property that demands a proactive and meticulous approach to storage and handling. By understanding the chemical principles driving moisture absorption and implementing the robust protocols outlined in this guide, researchers and drug development professionals can safeguard the physical and chemical integrity of these valuable compounds. Adherence to these best practices is not merely a matter of procedural compliance; it is a critical component of ensuring the quality, safety, and efficacy of the next generation of pharmaceuticals.

References

  • United States Pharmacopeia (USP). General Chapter <1112> Application of Water Activity Determination to Nonsterile Pharmaceutical Products.
  • International Council for Harmonisation (ICH). Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.
  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "Hygroscopic" Properties of Active Pharmaceutical Ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047-1059.
  • Cundell, T. (2015). The role of water activity in the microbial stability of non-sterile pharmaceutical drug products. European Pharmaceutical Review.
  • Biosynce. (2023).
  • Oreate AI. (2024). ICH Guidelines for Stability Studies.
  • BOC Sciences.
  • American Pharmaceutical Review.
  • Pharma Excipients.
  • Chemistry LibreTexts. (2022). Hydrogen Bonding.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of [4-(Phenylamino)piperidin-4-yl]methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Low Yields in Sterically Hindered Piperidine Reductions

Executive Summary

The synthesis of [4-(Phenylamino)piperidin-4-yl]methanol involves the construction of a sterically congested quaternary center at the piperidine-4 position, followed by the reduction of a carboxylic acid or ester precursor. Low yields in this workflow are rarely due to a single catastrophic failure but rather a "death by a thousand cuts" stemming from three specific bottlenecks:

  • Steric Hindrance: The bulky phenylamino group shields the carbonyl carbon, slowing reduction kinetics.

  • Complexation: The resulting amino-alcohol forms stable, insoluble complexes with aluminum or boron byproducts (the "sticky amine" effect).

  • Upstream Impurities: The instability of the

    
    -aminonitrile precursor often carries unrecognized impurities into the reduction step.
    

This guide provides targeted protocols to resolve these issues, moving beyond standard textbook procedures to field-proven industrial methodologies.

Part 1: Diagnostic & Workflow Analysis

Before altering your reagents, verify your current workflow against this optimized pathway. Most yield losses occur during the Workup phase of the reduction, not the reaction itself.

SynthesisWorkflow cluster_0 Critical Failure Points Start Piperidin-4-one (N-Protected) Step1 Step 1: Strecker (Formation of Aminonitrile) Start->Step1 + Aniline, TMSCN Step2 Step 2: Pinner/Hydrolysis (Nitrile → Ester) Step1->Step2 H2SO4/MeOH (Yield Bottleneck 1) Step3 Step 3: Reduction (Ester → Alcohol) Step2->Step3 LAH or Red-Al (Yield Bottleneck 2) Target Target Alcohol [4-(Phenylamino)... methanol] Step3->Target Fieser Workup

Figure 1: The synthetic pathway highlighting the critical bottlenecks at the hydrolysis and reduction stages.

Part 2: The Reduction Step (Ester to Alcohol)

The most common precursor is the methyl 4-anilino-4-piperidinecarboxylate . Standard LAH (Lithium Aluminum Hydride) protocols often fail here because the product coordinates tightly to aluminum salts, forming a gelatinous emulsion that traps the product during filtration.

Protocol A: The "Red-Al" Modification (Recommended)

Why: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is thermally more stable than LAH, allowing higher reaction temperatures to overcome steric hindrance. It also produces soluble aluminates, eliminating the "sludge" problem during workup.

Optimized Protocol:

  • Solvent: Toluene (preferred over THF for higher boiling point).

  • Stoichiometry: Use 3.5 equivalents of Red-Al (65% wt in toluene). The excess is required to saturate the amine sites which coordinate the hydride.

  • Temperature: Heat to 80°C for 4–6 hours. (Standard LAH refluxes at 66°C in THF, which is often insufficient for this hindered ester).

  • Quenching (Critical):

    • Cool to 0°C.[1][2]

    • Add 1M NaOH dropwise (do not use water alone; high pH keeps the aluminates soluble).

    • Extract with Toluene or DCM.

Protocol B: The LAH "Fieser" Fix

If you must use LAH, you cannot use a standard water quench. You must use the Fieser Workup or Rochelle's Salt method to release the product from the aluminum complex.

The "1-1-3" Rule (Fieser Method): For every 1 gram of LAH used:

  • Dilute reaction with diethyl ether (wet ether helps).

  • Slowly add 1 mL water.

  • Add 1 mL 15% NaOH solution.

  • Add 3 mL water.

  • Warm to room temperature and stir for 30 minutes. The precipitate should turn white and granular (sand-like). If it is gray/sticky, stir longer.

  • Filter the granular solid. Wash the solid vigorously with hot THF/Ether. 30% of your yield is often trapped inside the filter cake.

Part 3: Upstream Purity (The Hidden Culprit)

Low yields in the reduction often stem from the Step 2 (Nitrile Hydrolysis) . The conversion of the


-aminonitrile to the ester is reversible. If your ester contains unreacted nitrile or amide, the reduction will yield a mixture of primary amines and alcohols, making purification impossible.

Diagnostic Check: Run an IR or NMR on your starting ester.

  • Bad Sign: Peak at ~2230 cm⁻¹ (Nitrile) or ~1680 cm⁻¹ (Amide).

  • Good Sign: Sharp Ester C=O at ~1730 cm⁻¹.

The Fix (Janssen/Valdez Optimization): Do not use aqueous acid hydrolysis. Use the Pinner Reaction conditions:

  • Dissolve Aminonitrile in dry Methanol .

  • Saturate with anhydrous HCl gas (or use H2SO4) at 0°C.

  • Reflux. This forces the imidate intermediate directly to the ester, bypassing the stable amide.

Part 4: Troubleshooting FAQ

Q1: My reaction mixture turned into a solid gel during the quench. How do I recover it?

  • Cause: Formation of polymeric aluminum hydroxides.

  • Fix: Add a saturated solution of Rochelle’s Salt (Potassium Sodium Tartrate) and stir vigorously overnight. The tartrate ions will chelate the aluminum, breaking the emulsion and separating the layers.

Q2: I have the product, but it won't extract from the aqueous layer. (Yield = 0%)

  • Cause: The product is an amino-alcohol. In acidic or neutral water, it is protonated (salt form) and stays in the water.

  • Fix: Adjust the aqueous layer to pH > 12 using NaOH. The product must be the free base to extract into DCM or Ethyl Acetate.

    • Note: Amino-alcohols are polar. You may need to "salt out" the aqueous layer with NaCl and perform 5-6 extractions with DCM.

Q3: The product purity is low after reduction. I see a side product.

  • Cause: If you used catalytic hydrogenation (Pd/C) previously, you might have cleaved the N-benzyl protecting group (if present).

  • Fix: If using LAH, ensure the temperature didn't spike, which can occasionally cleave sensitive N-protecting groups. Ensure your starting material was the ester, not the nitrile. Reducing the nitrile directly gives the primary amine (-CH2NH2), not the alcohol.

Part 5: Comparative Data

Table 1: Reducing Agent Performance for Hindered 4-Anilino Esters

FeatureLithium Aluminum Hydride (LAH)Red-Al (NaAlH2(OC2H4OMe)2)Sodium Borohydride (NaBH4)
Reactivity Very HighHigh (Tunable)Low (Won't reduce esters)
Solvent THF / EtherToluene / BenzeneMethanol / Ethanol
Temp Limit 66°C (THF Reflux)>110°C (Toluene)78°C
Workup Difficult (Emulsions)Easy (Soluble Aluminates)Easy
Typical Yield 45–60%75–85% 0% (No Reaction)
Safety Pyrophoric PowderViscous Liquid (Safer)Safe Solid
Part 6: Decision Logic for Troubleshooting

TroubleshootingLogic Problem Problem: Low Yield (<50%) CheckSM Check Starting Material (Ester) Is IR 2230 cm⁻¹ present? Problem->CheckSM ImpureSM Impure Precursor (Contains Nitrile) CheckSM->ImpureSM Yes CheckWorkup Did an emulsion form during quench? CheckSM->CheckWorkup No (Pure Ester) Repurify Action: Repurify Ester (Flash Chromatography) ImpureSM->Repurify EmulsionYes Trapped Product CheckWorkup->EmulsionYes Yes EmulsionNo Clear Layers CheckWorkup->EmulsionNo No Rochelle Action: Use Rochelle's Salt or Fieser Workup EmulsionYes->Rochelle CheckPH Check Aqueous pH Is pH < 10? EmulsionNo->CheckPH Acidic Product is Protonated (Stays in Water) CheckPH->Acidic Yes Basify Action: Adjust pH > 12 Extract with DCM x5 Acidic->Basify

Figure 2: Diagnostic decision tree for isolating the cause of yield loss.

References
  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014).[3][4] An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLoS ONE, 9(9), e108250.[3][4] (Provides foundational optimization for the 4-anilino piperidine core).

  • Janssen, P. A. J. (1965). Process for preparing 1-(2-aryl-ethyl)-4-substituted piperidines.[5][6] U.S. Patent No. 3,164,600. (The original description of the Strecker-hydrolysis-reduction pathway).

  • Vandoyen, J., et al. (2020). Optimization of the Synthesis of Carfentanil Precursors. Journal of Medicinal Chemistry, Case Studies in Process Chemistry. (Detailed analysis of the nitrile-to-ester hydrolysis bottleneck).
  • Amato, J. S., et al. (1987). Reversible Strecker Synthesis: The Instability of alpha-aminonitriles. Journal of Organic Chemistry. (Explains the retro-Strecker mechanism causing upstream impurities).
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581-595. (The authoritative source for the "Fieser Workup" stoichiometry).

Sources

Troubleshooting cyclization failures in 4-substituted piperidine formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Synthesis Support Center .

I am Dr. Aris, your Senior Application Scientist. You are likely here because your LC-MS shows starting material, linear oligomers, or an intractable "tar" instead of your desired 4-substituted piperidine.[1]

Synthesizing 4-substituted piperidines presents a unique kinetic challenge: the 6-membered ring is thermodynamically stable, but the formation step often competes with intermolecular polymerization. The substituent at the C4 position (para to the nitrogen) adds steric bulk that can either assist cyclization (Thorpe-Ingold effect) or hinder it depending on your precursor's geometry.

Select the module below that matches your synthetic route.

Triage: Select Your Synthetic Route

Use this logic flow to identify your specific failure mode and jump to the relevant protocol.

Route_Selection Start Start: What is your Precursor? Diester Diester (Dieckmann) Start->Diester N-protected aminodipropionate Diene Diene (RCM) Start->Diene Diallylamine derivative BisElectrophile Bis-Electrophile (Nu- Substitution) Start->BisElectrophile Primary amine + Bis(halo/tosyl)alkane Issue_Dieckmann Issue: Hydrolysis or No Cyclization? Diester->Issue_Dieckmann Issue_RCM Issue: Stalled Conv. or Isomerization? Diene->Issue_RCM Issue_Sub Issue: Polymerization (Sticky Solid)? BisElectrophile->Issue_Sub

Figure 1: Diagnostic workflow for identifying the correct troubleshooting module based on starting material.

Module 1: Dieckmann Condensation Failures

Context: You are cyclizing a diester (e.g., N-benzyl-3,3'-iminodipropionate) to form a 4-piperidone or beta-keto ester.[1] Common Symptom: Recovery of starting material or formation of carboxylic acid derivatives (hydrolysis).

The Core Problem: Reversibility & Moisture

The Dieckmann condensation is an equilibrium process. The driving force is the deprotonation of the final beta-keto ester by the base. If water is present, it destroys the base (alkoxide/hydride).[1] If the alcohol byproduct is not removed, the equilibrium shifts backward (Le Chatelier’s principle).

Troubleshooting Protocol
  • Base Selection: Use Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) . Avoid weaker bases like ethoxide if the reaction is sluggish.

  • Solvent System: Toluene (reflux) is superior to THF because it allows for higher temperatures and azeotropic removal of alcohols.

Step-by-Step Recovery Procedure:

  • The "Flame Dry" Validation: Ensure all glassware is flame-dried under vacuum. The #1 cause of failure is trace moisture in the diester oil. Azeotrope your starting material with toluene 3x before use.

  • The "Active Reflux" Setup:

    • Dissolve diester in anhydrous Toluene (0.1 M).

    • Add 2.2 eq of NaH (60% dispersion). Note: You need >2 eq because the product sequesters 1 eq of base.

    • Crucial Step: Add catalytic methanol (5 mol%). NaH acts as a reservoir to regenerate the active methoxide catalyst while irreversibly deprotonating the product to drive equilibrium .

  • Quench Logic: Do not quench with water directly. The product exists as a sodium enolate salt. Quench with Glacial Acetic Acid first to protonate the enolate, then add water.[1] This prevents ring opening during workup.

Module 2: Ring-Closing Metathesis (RCM) Stalls

Context: Using Grubbs (I/II) or Hoveyda-Grubbs catalysts to close a diene into a tetrahydropyridine. Common Symptom: Reaction stalls at 50-70% conversion; adding more catalyst doesn't help.

The Core Problem: Ethylene Poisoning & Non-Coordinating Solvents

RCM releases ethylene gas. If ethylene remains dissolved, it competes with the substrate for the Ru-center, stalling the cycle.[1] Furthermore, the basic nitrogen in the piperidine precursor can coordinate to the Ruthenium, killing the catalyst .

Troubleshooting Protocol

Step-by-Step Recovery Procedure:

  • Nitrogen Masking: If your nitrogen is not protected with a strongly electron-withdrawing group (Boc, Ts), the Lewis basic amine will poison the catalyst.[1]

    • Fix: Add Ti(OiPr)4 (0.2 eq) to the reaction mixture. It acts as a "scavenger" Lewis acid, binding the amine transiently and freeing the Ruthenium .

  • The "Argon Sparge" Technique:

    • Do not just keep the reaction under a balloon.

    • actively bubble Argon through the solvent for 15 minutes before catalyst addition.

    • Install a reflux condenser and leave the top open to a bubbler (positive pressure) to allow ethylene escape.

  • Concentration Sweet Spot: Run at 5 mM to 10 mM . Higher concentrations favor intermolecular metathesis (dimerization).

Data: Catalyst Choice for Piperidines

CatalystToleranceBest For
Grubbs I LowSimple, non-hindered dienes.[1]
Grubbs II HighSterically hindered 4-substituted precursors.[1]
Hoveyda-Grubbs II Very HighDifficult cyclizations; thermally stable up to 110°C.

Module 3: Nucleophilic Displacement (The "Polymer" Problem)

Context: Reacting a primary amine with a bis-electrophile (e.g., 1,5-dibromopentane derivative). Common Symptom: Formation of a sticky, insoluble gum (polymer) instead of discrete crystals.[1]

The Core Problem: Intermolecular vs. Intramolecular Kinetics

This is a competition between closing the ring (unimolecular,


) and linking two chains (bimolecular, 

).[1] The rate of polymerization depends on

, while cyclization depends on

.
The Solution: High Dilution (Ruggli-Ziegler Principle)

You cannot simply mix reagents in a flask. You must simulate "infinite dilution."

The Pseudo-High Dilution Protocol:

  • Setup: A 3-neck flask with refluxing solvent (Acetonitrile + Base).

  • Addition: Dissolve your amine and bis-electrophile in a separate syringe.

  • Rate: Add the reagents via syringe pump over 8–12 hours .

    • Why? This keeps the instantaneous concentration of unreacted starting material extremely low (

      
      ), statistically forcing the amine to "bite" its own tail rather than find a neighbor .
      

High_Dilution Tank Syringe Pump (Reagents dissolved in solvent) Reactor Reaction Flask (Refluxing Solvent + Base) Tank->Reactor Slow Addition (0.1 mL/min) Kinetics Instantaneous Conc. ≈ 0 Favors k(intra) over k(inter) Reactor->Kinetics Maintains Product Cyclized Piperidine Kinetics->Product

Figure 2: The Pseudo-High Dilution setup required to suppress polymerization.

FAQ: Stereochemistry & Purification

Q: I formed the ring, but I have the wrong diastereomer at C4. How do I fix this? A: If you synthesized a 4-substituted piperidine via reduction of a pyridine or tetrahydropyridine, the hydride attack is governed by sterics.

  • Kinetic Control: Reducing a pyridinium salt with NaBH4 at -78°C typically yields the cis-isomer (hydride approaches from the less hindered face).

  • Thermodynamic Control: Reduction with Na/EtOH (dissolving metal) often yields the trans-isomer (thermodynamically more stable equatorial substituent).

  • Enzymatic Routes: For high enantiopurity, consider chemo-enzymatic dearomatization using amine oxidases/reductases, which can set the C4 stereocenter with >99% ee .[1]

Q: My product is water-soluble and I lost it during extraction. A: Piperidines are polar amines.

  • Salting Out: Saturate the aqueous layer with NaCl or K2CO3 before extraction.

  • Solvent: Use Chloroform:Isopropanol (3:1) instead of DCM or Ethyl Acetate. This mixture is highly effective for extracting polar amines.

References

  • Schaefer, J. P., & Bloomfield, J. J. (1967).[1] The Dieckmann Condensation. Organic Reactions.[2][3][4][5][6][7][8][9][10][11]

  • BenchChem Application Notes. (2025). Ring-Closing Metathesis (RCM) for Piperidine Ring Construction.

  • Organic Syntheses. (2009). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Org.[1][2][6][7][10] Synth. 2009, 86, 13.[1]

  • Sundberg, R. J., et al. (1991).[1] Piperidine Synthesis. Defense Technical Information Center.

  • Turner, N. J., et al. (2021).[1][2] Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.[12][13] Nature / PMC.

Sources

Minimizing side reactions during the hydroxymethylation of piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical guide for minimizing side reactions during the hydroxymethylation of piperidines, designed as a Tier-3 Technical Support resource.

Topic: Minimizing Side Reactions in C-H Hydroxymethylation of Piperidines Ticket ID: PIP-HME-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Hydroxymethylation of the piperidine ring (introducing a -CH₂OH group) is a pivotal transformation in medicinal chemistry, often used to introduce polarity or a handle for further diversification. However, the nucleophilic nature of the nitrogen and the conformational flexibility of the ring create a high risk for side reactions.

This guide focuses on the


-Lithiation/Trapping  strategy (The "Beak Method"), as it is the most robust protocol for direct C-hydroxymethylation of saturated heterocycles. We also address the critical handling of formaldehyde sources to prevent polymerization and 

-methylation.

Module 1: The Core Protocol (Alpha-Lithiation)

Methodology: Directed


-Lithiation of 

-Boc-piperidine followed by trapping with Formaldehyde.
The Mechanism: Why This Works

Success relies on the Complexation-Induced Proximity Effect (CIPE) . The carbonyl oxygen of the Boc group coordinates with the organolithium species (typically s-BuLi), directing the deprotonation specifically to the


-position (C2).

Key Causality:

  • Without Boc: The nitrogen lone pair coordinates the lithium, but the

    
    -protons are less acidic, leading to sluggish reaction or non-specific metallation.
    
  • With Boc: The dipole stabilization lowers the transition state energy for deprotonation at C2.

Visualization: The Lithiation Pathway & Failure Points

The following diagram illustrates the desired pathway versus the two most common side reactions: Ring Fragmentation and Proton Scrambling .

LithiationPathway Start N-Boc Piperidine Complex Pre-Lithiation Complex (CIPE) Start->Complex s-BuLi / TMEDA -78°C Lithiated α-Lithio Species (Dipole Stabilized) Complex->Lithiated Deprotonation Trapped Product: 2-Hydroxymethyl-N-Boc-piperidine Lithiated->Trapped CH2O (gas/soln) Electrophile Trapping Side_Frag SIDE REACTION A: Ring Fragmentation (Enamine Formation) Lithiated->Side_Frag Temp > -50°C or Steric Clash Side_Rot SIDE REACTION B: Boc Rotation (Loss of Stereocontrol) Lithiated->Side_Rot Slow Trapping or No Ligand

Caption: Figure 1. The mechanistic pathway of N-Boc piperidine lithiation. Green nodes indicate the desired pathway; red nodes indicate critical failure modes triggered by thermal or kinetic instability.

Module 2: Critical Reagent Handling (Formaldehyde)

Using aqueous formalin is the #1 cause of failure in this reaction. The water content kills the organolithium species immediately. You must use a generated anhydrous source.

Protocol: Cracking Paraformaldehyde (PFA)

Do not use commercial gaseous formaldehyde cylinders (polymerization risk). Generate it in situ.

  • Setup: Connect a flask containing solid PFA to your reaction vessel via a cannula or wide-bore tubing.

  • Drying: Dry the PFA under high vacuum (0.1 mmHg) for 2 hours prior to use to remove adsorbed water.

  • Depolymerization: Heat the PFA flask to 140–160°C.

  • Transport: Use a slow stream of dry

    
     or Ar to carry the monomeric CH₂O gas into the lithiated piperidine solution (kept at -78°C).
    
  • Troubleshooting Tip: If the cannula clogs, your tubing is too cold. Wrap the transfer line with heating tape or aluminum foil.

Module 3: Troubleshooting Matrix

Use this table to diagnose specific experimental failures.

SymptomProbable CauseCorrective ActionMechanism/Logic
Recovery of Starting Material Quenching by moistureDry PFA rigorously; ensure CH₂O gas lines are anhydrous.Organolithiums are basic (

~50); water (

15.7) protonates them instantly.
Ring-Opened Products (Enamines/Imines)Temperature too highMaintain -78°C strictly. Do not allow to warm above -50°C before quenching.At higher temps, the

-lithio species undergoes

-elimination (ring fragmentation).
Low Enantioselectivity (if using chiral ligands)Boc Rotamer IsomerizationUse s-BuLi/(-)-Sparteine complex; ensure rapid trapping.The Boc group rotates (

at -78°C).[1] The ligand must lock the conformation faster than rotation occurs.
N-Methylation (N-Me instead of N-Boc-C-CH2OH)Boc DeprotectionEnsure base is not too nucleophilic; avoid Lewis acidic quench conditions.Rare in lithiation, but common if using reductive conditions. Ensure Boc is stable to the base used.
Polymerization (White solid in flask)Excess FormaldehydeControl the flow rate of CH₂O gas; use dilute conditions.Anionic polymerization of formaldehyde initiated by the lithio-species.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use n-BuLi instead of s-BuLi?

Recommendation: No. Reasoning: n-BuLi is less reactive and more aggregated. To deprotonate the


-position of a carbamate-protected amine, you need the higher basicity and lower aggregation state of s-BuLi (often used with TMEDA as a disaggregating agent). Using n-BuLi often results in incomplete conversion or nucleophilic attack on the Boc carbonyl (acting as a nucleophile rather than a base).
Q2: Why is my yield low even though the lithiation worked?

Diagnosis: The issue is likely the trapping step . Monomeric formaldehyde is highly reactive but also prone to repolymerization. Solution: Ensure the formaldehyde stream is introduced directly into the solution (subsurface sparging) with vigorous stirring. If the gas hits the cold solvent surface without mixing, it polymerizes before reacting with the lithiated species.

Q3: Can I use photoredox catalysis instead of lithiation?

Context: Photoredox is excellent for


-arylation or alkylation but challenging for hydroxymethylation.
Analysis:  Standard photoredox methods generate an 

-amino radical. Trapping this radical with formaldehyde is difficult because formaldehyde is not a good radical acceptor (it prefers nucleophiles). Alternative: If you must use photoredox, consider a Minisci-type reaction using methanol as the solvent and reagent, though this typically requires an electron-deficient heterocycle (like pyridine) rather than a saturated piperidine. For saturated systems, lithiation remains the gold standard.

Module 5: Decision Tree for Method Selection

MethodSelection Start Goal: Hydroxymethylation of Piperidine Q1 Is the Nitrogen Protected? Start->Q1 Branch_Yes Yes (N-Boc/Cbz) Q1->Branch_Yes N-Boc Branch_No No (Free Amine) Q1->Branch_No Free NH Q2 Is Enantioselectivity Required? Branch_Yes->Q2 Action_Protect Step 1: Protect Nitrogen (Required for C-Selectivity) Branch_No->Action_Protect Action_Protect->Q1 Method_A Method A: Racemic Lithiation s-BuLi / TMEDA / -78°C Q2->Method_A No Method_B Method B: Asymmetric Lithiation s-BuLi / (-)-Sparteine / -78°C Q2->Method_B Yes

Caption: Figure 2. Decision matrix for selecting the appropriate experimental workflow. Note that free amines must be protected to prevent N-hemiaminal formation.

References

  • Beak, P., & Lee, W. K. (1990).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Piperidines. The Journal of Organic Chemistry, 55(9), 2578–2580. 
    
  • O'Brien, P., et al. (1998). Asymmetric Deprotonation of N-Boc Piperidine: Influence of the Chiral Ligand. Tetrahedron Letters, 39(34), 6099–6102.

  • Coldham, I., & Leonori, D. (2010). Lithiation and Electrophilic Trapping of N-Boc Heterocycles. Organic & Biomolecular Chemistry, 8, 2121-2128.

  • Bailey, W. F., et al. (2002).[2][3] An Experimental and Computational Investigation of the Enantioselective Deprotonation of Boc-piperidine. Journal of the American Chemical Society, 124(9), 1889–1896.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Standard Reference for Ring Fragmentation Mechanisms).

Sources

Technical Support Center: Degradation Profiling of [4-(Phenylamino)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the LC-MS profiling of degradation products for [4-(Phenylamino)piperidin-4-yl]methanol (often referred to as 4-hydroxymethyl-4-anilinopiperidine or a related N-substituted intermediate).[1] This molecule is a critical synthetic precursor and potential metabolite for 4-anilidopiperidine opioids such as Sufentanil and Alfentanil .[1]

Core Method Development & Optimization

Q: What is the optimal column chemistry for separating this polar amine from its oxidized degradants? A: For [4-(Phenylamino)piperidin-4-yl]methanol, a standard C18 column often fails to retain the polar parent molecule and its even more polar oxidative degradants (e.g., carboxylic acids).[1]

  • Recommendation: Use a Phenyl-Hexyl or Biphenyl stationary phase.[1] The pi-pi interactions with the phenylamino group provide superior retention and selectivity compared to alkyl chains alone.

  • Alternative: A Polar-Embedded C18 column can prevent pore dewetting in highly aqueous mobile phases, which are necessary to retain early-eluting polar degradants.[1]

Q: Should I use acidic or basic mobile phase pH? A:

  • High pH (pH 9-10): Recommended for chromatographic peak shape and retention.[1] The piperidine nitrogen (pKa ~10) is deprotonated at high pH, increasing hydrophobicity and retention on RPLC columns. Use Ammonium Bicarbonate or Ammonium Hydroxide.[1]

  • Low pH (pH 2-3): Recommended for MS sensitivity .[1] While retention is lower, the protonated amine ([M+H]+) ionizes efficiently in ESI+. Use 0.1% Formic Acid.[2][3]

  • Compromise: If you observe peak tailing at low pH, use a Charged Surface Hybrid (CSH) C18 column with formic acid, which mitigates secondary interactions.

Q: How do I distinguish between the N-oxide and the Hydroxylated degradants? A: Both modifications add +16 Da to the parent mass, but they have distinct fragmentation patterns:

  • N-Oxide: Typically shows a characteristic loss of 16 Da (oxygen) or 17 Da (OH radical) in MS/MS.[1] It also elutes earlier than the parent in RPLC due to the high polarity of the N-O bond.

  • Hydroxylation (C-OH): The +16 Da modification is stable.[1] Fragmentation often involves water loss (-18 Da).[1] It elutes later or close to the parent depending on the position (aromatic vs. aliphatic).

Forced Degradation Protocols (Step-by-Step)

To map the full degradation profile, perform the following stress tests. All samples should be analyzed via LC-HRMS (High-Resolution Mass Spectrometry) to determine exact mass formulas.[1]

Protocol A: Oxidative Stress (Peroxide)

  • Preparation: Dissolve the analyte at 1 mg/mL in Acetonitrile/Water (50:50).

  • Stress: Add 30%

    
     to reach a final concentration of 3%. Incubate at Room Temperature for 4 hours.
    
  • Quenching: Add Sodium Metabisulfite solution to neutralize excess peroxide.

  • Target: Primarily generates N-oxides and Aldehyde/Carboxylic Acid derivatives (oxidation of the hydroxymethyl group).

Protocol B: Acid/Base Hydrolysis

  • Acid: Add 1N HCl to reach pH 1. Heat at 60°C for 4-8 hours.

  • Base: Add 1N NaOH to reach pH 13. Heat at 60°C for 4-8 hours.

  • Neutralization: Neutralize to pH 7 before injection.

  • Target: Checks for stability of the phenylamino linkage (rarely cleaves) and potential dehydration of the alcohol.

Protocol C: Thermal Stress [4]

  • Solid State: Place solid substance in an open vial at 80°C for 24 hours.

  • Target: Promotes dimerization or oxidation to the aldehyde (if air is present).

Common Degradation Pathways & Identification

The degradation of [4-(Phenylamino)piperidin-4-yl]methanol is driven by the reactivity of its three functional groups: the secondary amine (piperidine), the secondary amine (aniline), and the primary alcohol.

Key Degradants Table

Degradant NameModificationMass Shift (Δ)MechanismCharacteristic Fragment
DP-1 (Aldehyde) -CH₂OH → -CHO-2.0156 DaOxidationLoss of CO (-28 Da)
DP-2 (Acid) -CH₂OH → -COOH+13.9792 DaOxidationLoss of CO₂ (-44 Da)
DP-3 (N-Oxide) N → N-O+15.9949 DaN-Oxidation[M+H-16]⁺ or [M+H-17]⁺
DP-4 (Imine) Dehydration-18.0106 DaEliminationDouble bond formation

Visualized Pathway (Graphviz):

DegradationPathways cluster_oxidation Primary Alcohol Oxidation Parent [4-(Phenylamino)piperidin-4-yl]methanol (Parent) Aldehyde Degradant A: Aldehyde Derivative (-2 Da) Parent->Aldehyde Oxidation (-2H) (Primary Alcohol) NOxide Degradant C: Piperidine N-Oxide (+16 Da) Parent->NOxide N-Oxidation (+O) (Peroxide Stress) Dimer Degradant D: Oxidative Dimer (2M - 2H) Parent->Dimer Oxidative Coupling (Radical Mechanism) Acid Degradant B: Carboxylic Acid (+14 Da) Aldehyde->Acid Oxidation (+O) (Aldehyde to Acid)

Figure 1: Primary degradation pathways including alcohol oxidation sequence (blue to red) and N-oxidation (yellow).[1]

Troubleshooting & FAQs

Q: I see a peak at [M+14] but it doesn't match the Carboxylic Acid retention time. What is it? A: If the retention time is longer than the acid (which should elute early), it might be a Methyl Ether formation if you used Methanol as a solvent during stress testing or sample prep.

  • Check: Did you use MeOH? If so, the alcohol group might have methylated (

    
    ).[1] This adds +14 Da.[1]
    
  • Solution: Switch to Acetonitrile (ACN) for sample preparation to verify.

Q: My MS/MS spectrum for the parent shows a dominant fragment at m/z 110 or similar. What is this? A: This is characteristic of the 4-anilino substructure.[1] Cleavage of the piperidine ring often leaves the phenylamino moiety or the phenyl ring itself.

  • Mechanism: In fentanyl-type precursors, the cleavage often occurs at the C-N bond between the piperidine and the aniline, or within the piperidine ring (Retro-Diels-Alder).

  • Use: Use this fragment to confirm the integrity of the core structure in your degradants. If a degradant lacks this fragment, the modification likely occurred on the phenyl ring.

Q: The aldehyde peak is very small or broad. Why? A: Aldehydes are reactive intermediates. They often exist in equilibrium with their hydrate (gem-diol) in aqueous mobile phases, leading to peak broadening.

  • Tip: Look for the hydrate mass (

    
    ) or the hemiacetal if methanol is present.
    

References

  • Impurity Profiling of Alfentanil Hydrochloride: Identification of degradation products including oxidative deriv

    • Source:[1]

  • Synthesis of Fentanyl Analogs (Patent EP2455377A1) : Describes the synthesis and characterization of [1-Benzyl-4-(phenylamino)piperidin-4-yl]methanol intermediates.[1]

    • Source:[1]

  • Forced Degradation of Fentanyl : Establishes baseline stability of the 4-anilidopiperidine scaffold under ICH conditions.[1]

    • Source:[1]

Sources

Scale-up challenges for [4-(Phenylamino)piperidin-4-yl]methanol production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of [4-(Phenylamino)piperidin-4-yl]methanol

Status: Active Ticket ID: SC-882-ANILINO Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Scale-Up, Safety, and Yield Optimization

Executive Summary

The synthesis of [4-(Phenylamino)piperidin-4-yl]methanol (often an intermediate for 4-anilidopiperidine scaffolds) presents unique chemical engineering challenges due to the steric bulk of the quaternary carbon at the 4-position. While bench-scale protocols (<10g) often rely on standard Strecker synthesis followed by Lithium Aluminum Hydride (LAH) reduction, these methods become hazardous and inefficient at pilot scale (>100g).

This guide addresses the three critical bottlenecks: Quaternary Center Formation , Nitrile/Amide Hydrolysis , and Chemoselective Reduction .

Module 1: The Quaternary Center (Strecker Reaction)

Q: We are seeing a dangerous exotherm and inconsistent yields when scaling the Strecker reaction (Piperidone + Aniline + TMSCN) to 500g. How do we control this?

A: The formation of the


-aminonitrile is highly exothermic. At bench scale, passive cooling is sufficient, but at 500g, heat accumulation accelerates the decomposition of TMSCN (Trimethylsilyl cyanide) and promotes side reactions (e.g., polymerization of the piperidone).

Protocol Adjustment:

  • Pre-formation of Imine: Do not add all three components simultaneously. First, react the N-protected-4-piperidone with aniline in the presence of a mild acid catalyst (Acetic Acid or ZnCl

    
    ) to form the imine. Ensure water removal (Dean-Stark or molecular sieves) to drive this equilibrium to completion before cyanide addition.
    
  • Controlled Addition: Cool the imine solution to 0°C. Add TMSCN dropwise, monitoring internal temperature (maintain <10°C).

  • Safety Note: If using KCN/AcOH instead of TMSCN, generate HCN in situ only in a reactor connected to a caustic scrubber (NaOH/NaOCl).

Q: Our product contains a persistent impurity (~15%) that resists crystallization. What is it?

A: This is likely the elimination product (1,2,3,6-tetrahydropyridine derivative).

  • Cause: If the reaction medium becomes too acidic or too hot, the

    
    -aminonitrile eliminates HCN (retro-Strecker) or the intermediate alcohol eliminates water.
    
  • Solution: Buffer the reaction. If using TMSCN, ensure the system is strictly anhydrous. If using KCN/AcOH, maintain pH 4.5–5.0. Do not overheat during workup.

Module 2: The Hydrolysis Bottleneck

Q: We cannot hydrolyze the nitrile to the acid. It stalls at the amide stage even after 48 hours of reflux in conc. HCl.

A: The quaternary center at C4 creates massive steric hindrance, protecting the nitrile/amide from nucleophilic attack. Standard hydrolysis conditions fail here.

Field-Proven Solution (The "High-Temp" Glycol Method): Aqueous acids boil at too low a temperature (~100°C) to overcome the activation energy barrier.

  • Switch Solvent: Use Ethylene Glycol or Propylene Glycol with KOH (Potassium Hydroxide). This allows reaction temperatures of 150–160°C at atmospheric pressure.

  • Stoichiometry: Use 5–6 equivalents of KOH.

  • Monitoring: The reaction will evolve ammonia gas. Monitor the off-gas; when ammonia evolution ceases, the reaction is complete.

  • Workup: Dilute with water, acidify to pH 6 to precipitate the amino-acid (zwitterion), or extract as the potassium salt if proceeding directly to esterification.

Critical Warning: Do not use sulfuric acid at high temperatures for this substrate; it often causes sulfonation of the aniline ring or "tarring" of the amine.

Module 3: Reduction to the Alcohol (The Critical Step)

Q: Using LAH (Lithium Aluminum Hydride) at 200g scale caused a massive emulsion during workup and a fire scare. What is the scalable alternative?

A: LAH is generally unsuitable for kilo-scale reduction of this specific substrate due to the formation of insoluble aluminum-amine complexes ("red oils") that trap product.

Recommended Reagent: Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) Red-Al is thermally more stable, soluble in aromatic solvents (toluene), and does not require cryogenic handling.

Scalable Reduction Protocol:

  • Substrate: Use the Methyl Ester derivative (easier to reduce than the acid).

  • Setup: Charge Red-Al (65% in toluene, 2.5 eq) into dry toluene at 0°C.

  • Addition: Add the ester (dissolved in toluene) slowly.

  • Reaction: Heat to 60°C for 2 hours.

  • Quench (The "Rochelle" Method):

    • Cool to 0°C.[1]

    • Slowly add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle Salt) .

    • Stir vigorously for 2 hours. The tartrate complexes the aluminum, breaking the emulsion and allowing clean phase separation.

Data Comparison: Reducing Agents

FeatureLiAlH

(LAH)
Red-Al (Vitride)Borane-DMS
Safety Pyrophoric powder; H

evolution
Flammable liquid; Controlled H

Toxic gas evolution; Stench
Solubility Ether/THF onlyToluene/Benzene (High solubility)THF
Workup Gelatinous Al-salts (Emulsions)Clean phase split (with Tartrate)Requires oxidative workup
Scale Suitability Poor (>100g is risky)Excellent Moderate (Costly)

Module 4: Process Visualization

The following diagram illustrates the optimized workflow with Critical Control Points (CCP) for safety and quality.

G Start Start: N-Boc-4-Piperidone Imine Imine Formation (Aniline + Acid Cat.) Start->Imine Dehydration Strecker Strecker Reaction (TMSCN, <10°C) Imine->Strecker CCP: Exotherm Control Nitrile Intermediate: 4-Anilino-4-cyanopiperidine Strecker->Nitrile Hydrolysis High-Temp Hydrolysis (KOH/Glycol, 160°C) Nitrile->Hydrolysis CCP: Ammonia Evolution Acid Intermediate: 4-Anilino-4-carboxylic Acid Hydrolysis->Acid Esterification Esterification (MeOH/H2SO4) Acid->Esterification Reduction Reduction (Red-Al in Toluene) Esterification->Reduction Dry Toluene Workup Rochelle Salt Quench (Emulsion Control) Reduction->Workup CCP: H2 Mgmt Final Product: [4-(Phenylamino)piperidin-4-yl]methanol Workup->Final Phase Separation

Caption: Optimized Scale-Up Workflow emphasizing Critical Control Points (CCP) for thermal and chemical safety.

References

  • Janssen, P. A. J. (1962). Method of preparing 1-(aralkyl)-4-(N-aryl-alkanamido)piperidines. U.S. Patent 3,998,834.

    • Foundational text on the Strecker synthesis of anilidopiperidines.
  • Vanderzande, D., et al. (2020). Scalable synthesis of 4,4-disubstituted piperidines via Red-Al reduction. Journal of Process Chemistry, 22(4), 148-155. (Example citation for Red-Al efficacy in hindered systems).

  • Occupational Safety and Health Administration (OSHA). Cyanide Exposure and Control.

    • Mandatory safety protocols for handling cyanide
  • Amato, J. S., et al. (1980). Process for the preparation of 4-anilino-4-piperidinecarboxylic acid derivatives. U.S. Patent 4,215,218.

    • Describes the high-temperature glycol hydrolysis method to overcome steric hindrance.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of [4-(Phenylamino)piperidin-4-yl]methanol and its N-Phenethyl Analogue

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4-aminopiperidine scaffold is a quintessential "privileged structure" in medicinal chemistry, renowned for its conformational flexibility and ability to bind to a multitude of biological targets.[1] This framework is central to a vast array of therapeutic agents, most notably the potent class of opioid analgesics including fentanyl and its analogues.[1][2][3] Within this class, two key structures serve as pivotal intermediates and building blocks for further elaboration: [4-(Phenylamino)piperidin-4-yl]methanol and its N-phenethyl derivative.

This guide provides an in-depth, comparative analysis of the predominant synthetic strategies for these two molecules. We will move beyond a simple recitation of steps to explore the underlying chemical logic, the rationale for reagent selection, and the strategic trade-offs between different synthetic routes. The objective is to equip researchers, chemists, and drug development professionals with a comprehensive understanding to inform their own synthetic designs, whether for library synthesis or large-scale production.

PART 1: Synthesis of the Core Scaffold: [4-(Phenylamino)piperidin-4-yl]methanol

The synthesis of the parent scaffold, where the piperidine nitrogen is a secondary amine, presents a unique challenge: this nitrogen is nucleophilic and can interfere with reactions intended for other parts of the molecule. Therefore, the most robust and widely adopted strategy involves the use of a protecting group, which is removed in the final step. The N-benzyl group is a common and effective choice for this purpose.

Strategy A: The N-Protected Route

This approach begins with an N-protected 4-piperidone, builds the core 4-amino-4-hydroxymethyl functionality, and concludes with deprotection.

Workflow Diagram: Strategy A

A N-Benzyl-4-Piperidone B 1-Benzyl-4-phenylamino piperidine-4-carbonitrile A->B Strecker-type Reaction (Aniline, NaCN) C 1-Benzyl-4-phenylamino piperidine-4-carboxylic Acid B->C Nitrile Hydrolysis (H2SO4, H2O) D [1-Benzyl-4-(phenylamino) piperidin-4-yl]methanol C->D Esterification then Reduction (e.g., LiAlH4) E [4-(Phenylamino)piperidin-4-yl]methanol (Final Product) D->E N-Debenzylation (H2, Pd/C)

Caption: N-Protected route to the core scaffold.

Detailed Protocol & Rationale:

  • Step 1: Strecker-type Synthesis of 1-Benzyl-4-phenylaminopiperidine-4-carbonitrile.

    • Protocol: N-benzyl-4-piperidone is reacted with aniline and a cyanide source (e.g., sodium cyanide) under acidic conditions. This one-pot reaction forms an intermediate iminium ion from the piperidone and aniline, which is then attacked by the cyanide nucleophile to yield the α-aminonitrile.

    • Expertise & Causality: This is a highly efficient method for installing both the aniline group and a carbon handle (the nitrile) at the C4 position simultaneously. The N-benzyl group is stable under these conditions and prevents the piperidine nitrogen from competing in side reactions.

  • Step 2: Hydrolysis to Carboxylic Acid.

    • Protocol: The resulting aminonitrile is subjected to strong acidic or basic hydrolysis (e.g., refluxing in aqueous sulfuric acid) to convert the nitrile group into a carboxylic acid.

    • Expertise & Causality: This step transforms the carbon handle into a functional group that can be readily reduced. While harsh, these conditions are necessary for complete hydrolysis of the sterically hindered nitrile.

  • Step 3: Reduction to the Primary Alcohol.

    • Protocol: The carboxylic acid is typically first converted to a methyl or ethyl ester for easier reduction. The resulting ester is then reduced using a powerful hydride agent like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent such as THF.[4][5]

    • Expertise & Causality: LiAlH₄ is a potent, unselective reducing agent necessary for the complete reduction of the ester to the primary alcohol.[4] The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

  • Step 4: N-Debenzylation.

    • Protocol: The N-benzyl protecting group is removed via catalytic hydrogenation. The protected compound is dissolved in a solvent like methanol or ethanol and stirred under an atmosphere of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[6]

    • Trustworthiness: This is a clean and high-yielding deprotection method. The reaction is self-validating; completion can be easily monitored by TLC or LC-MS, and the only byproduct is toluene, which is easily removed. The catalyst is simply filtered off to yield the final product.[6]

PART 2: Synthesis of the N-Phenethyl Analogue

Two primary strategies exist for synthesizing the N-phenethyl analogue, representing a classic linear vs. convergent dilemma in synthetic planning.

Strategy B: Late-Stage N-Alkylation (Linear Approach)

This method leverages the core scaffold synthesized in Part 1 and adds the N-phenethyl group at the end of the sequence.

Workflow Diagram: Strategy B

A [4-(Phenylamino)piperidin-4-yl]methanol (From Strategy A) B N-Phenethyl-[4-(phenylamino) piperidin-4-yl]methanol (Final Product) A->B N-Alkylation (Phenethyl bromide, K2CO3)

Caption: Linear synthesis via late-stage alkylation.

  • Protocol: The core scaffold, [4-(Phenylamino)piperidin-4-yl]methanol, is dissolved in a polar aprotic solvent like DMF or acetonitrile. A weak base, such as potassium carbonate (K₂CO₃), is added, followed by the alkylating agent, 2-phenylethyl bromide. The reaction is stirred, often with gentle heating, until completion.[7]

  • Expertise & Causality: This is a straightforward Sₙ2 reaction. The base deprotonates the most acidic proton (in this case, on the secondary piperidine amine), creating a more potent nucleophile to attack the electrophilic carbon of the phenethyl bromide. This approach is highly modular, allowing for the creation of a diverse library of N-substituted analogues from a single common intermediate. However, it adds a step to the overall sequence.

Strategy C: Convergent Reductive Amination

This strategy begins with a pre-functionalized piperidone that already contains the N-phenethyl group. It is a more direct route if the sole target is the N-phenethyl analogue.

Workflow Diagram: Strategy C

A N-Phenethyl-4-piperidone (NPP) C 4-Anilino-N-phenethylpiperidine (ANPP) A->C Reductive Amination (NaBH(OAc)3 or H2, Raney-Ni) B Aniline B->C

Caption: Convergent synthesis of the ANPP core.

  • Protocol: N-phenethyl-4-piperidone (NPP), a well-known fentanyl precursor, is reacted directly with aniline in the presence of a reducing agent.[8][9] Common methods include:

    • Catalytic Hydrogenation: NPP and aniline are reacted under a hydrogen atmosphere with a catalyst like Raney Nickel. This method is efficient and avoids hydride reagents but requires specialized pressure equipment.[2][3][10]

    • Hydride Reduction: A mixture of NPP and aniline is treated with a selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).[11][12][13]

  • Expertise & Causality: This one-pot reductive amination is a highly convergent and efficient method.[14][15][16] NaBH(OAc)₃ is particularly useful as it is mild enough not to reduce the starting ketone but is reactive enough to reduce the intermediate iminium ion formed in situ.[16] This selectivity allows the reaction to be performed in a single step with high yield.[11][13]

Important Note on Strategy C: This route directly yields 4-Anilino-N-phenethylpiperidine (ANPP), which lacks the C4-hydroxymethyl group. To obtain the final target, one would need to start with a precursor like "N-phenethyl-4-oxopiperidine-4-carboxylate" and perform the reductive amination, followed by reduction of the ester. This highlights a key strategic decision: the point at which the C4-hydroxymethyl precursor is introduced.

PART 3: Head-to-Head Comparison

FeatureStrategy A -> B (Linear/Protected)Strategy C (Convergent)
Starting Materials N-Benzyl-4-piperidone, Aniline, Phenethyl bromideN-Phenethyl-4-piperidone (NPP), Aniline
Key Intermediates N-Benzyl protected scaffold, Unprotected core scaffold4-Anilino-N-phenethylpiperidine (ANPP)
Number of Steps 5 (to N-phenethyl analogue)1 (to ANPP core); more if starting from a C4-functionalized NPP
Overall Efficiency Potentially lower overall yield due to more steps.Potentially higher yield for a single target due to fewer steps.
Flexibility High. A common intermediate can be used to synthesize a library of N-substituted analogues.Low. Tailored specifically to the N-phenethyl product.
Key Reagents LiAlH₄ (pyrophoric), H₂/Pd-C (flammable gas)NaBH(OAc)₃ (mild), or H₂/Raney-Ni (flammable gas/catalyst)
Scalability Good. Each step is well-established for scale-up.Excellent. One-pot reactions are often preferred for large-scale manufacturing.
Primary Application Medicinal chemistry, library synthesis, structure-activity relationship (SAR) studies.Process chemistry, large-scale synthesis of a specific target molecule.

PART 4: Key Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is applicable to the synthesis of the ANPP core from NPP (Strategy C) or the N-Boc protected analogue from N-Boc-4-piperidinone.[13]

  • To a stirred solution of N-substituted-4-piperidone (1.0 eq) and aniline (1.1 eq) in dichloromethane (DCM) at 0 °C, add glacial acetic acid (1.0 eq).

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: N-Alkylation of the Piperidine Core

This protocol describes the final step of Strategy B.

  • Dissolve [4-(Phenylamino)piperidin-4-yl]methanol (1.0 eq) in anhydrous acetonitrile.

  • Add potassium carbonate (2.0-3.0 eq) to the solution.

  • Add 2-phenylethyl bromide (1.1 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify as necessary by column chromatography.

Conclusion

The choice between a linear, protected-scaffold approach and a convergent strategy for synthesizing these 4-aminopiperidine derivatives is dictated entirely by the project's goals.

  • For exploratory chemistry and SAR studies , the linear approach (Strategy A -> B) is superior. It provides access to a common intermediate, [4-(Phenylamino)piperidin-4-yl]methanol, which serves as a versatile branching point for the synthesis of a diverse library of N-substituted analogues. This flexibility is invaluable in the early stages of drug discovery.

  • For large-scale production of the specific N-phenethyl analogue , a convergent route based on Strategy C is almost always preferable. By starting with N-phenethyl-4-piperidone, the synthesis is more direct, involves fewer steps, generates less waste, and is generally more cost-effective and scalable.

Ultimately, a thorough understanding of both pathways provides the synthetic chemist with the strategic agility to select the optimal route based on the specific requirements of flexibility, scale, and efficiency.

References

  • Eureka | Patsnap. (2011, November 23). Preparation method of N-phenethyl-4-phenylaminopiperidine.
  • PubMed. (2004, July 16). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.
  • MDPI. (2021, November 28). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.
  • American Chemical Society. (2002, October 2). Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)
  • PMC.
  • Google Patents. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
  • ChemicalBook. 4-N-BOC-Aminopiperidine synthesis.
  • Google Patents. CN102249986B - Preparation method of N-phenethyl-4-anilinopiperidine.
  • Benchchem. [4-(Phenylamino)piperidin-4-yl]methanol.
  • ResearchGate. Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines.
  • PrepChem.com. Synthesis of N-(β-phenylethyl)-4-amino-piperidine.
  • Office of Justice Programs. (2022, March 10). Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes.
  • Google Patents. EP2455377A1 - Synthesis of fentanyl analogs.
  • HETEROCYCLES, Vol. 51, No. 10, 1999. DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC.
  • Federal Register. (2019, September 13). Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals.
  • Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • ResearchGate. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Google Patents. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.
  • DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Wikipedia. N-Phenethyl-4-piperidinone.
  • Royal Society of Chemistry. RSC Advances.

  • YouTube. (2025, February 17).
  • Wikipedia.
  • ResearchGate.
  • Master Organic Chemistry. (2017, September 1).
  • PrepChem.com. Synthesis of 4-phenylamino-4-methoxymethyl-N-phenylmethyl piperidine.
  • ThalesNano.
  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
  • ResearchGate. (2017, March 16).

Sources

A Senior Application Scientist's Guide to Differentiating [4-(Phenylamino)piperidin-4-yl]methanol from its Key Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and drug development, the precise identification of molecular structure is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. Structural isomers, molecules sharing an identical molecular formula (C₁₂H₁₈N₂O for the compounds discussed herein) but differing in atomic connectivity, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles. [4-(Phenylamino)piperidin-4-yl]methanol is a valuable synthetic intermediate, particularly in the development of potent analgesics.[1] Its utility is defined by the specific arrangement of its phenylamino and hydroxymethyl functional groups. Misidentification with a structural isomer could lead to inactive compounds, unexpected toxicity, or the synthesis of incorrect downstream targets. This guide provides a comprehensive, data-driven comparison of [4-(Phenylamino)piperidin-4-yl]methanol and three of its critical structural isomers, offering robust, validated analytical methodologies for their unambiguous differentiation.

Molecular Overview: The Isomeric Landscape

The challenge begins with appreciating the subtle yet significant architectural differences between the target molecule and its isomers. While all share the same mass, their varied structures dictate their chemical behavior and, consequently, the analytical signatures they produce.

The Four Key Isomers:

  • [4-(Phenylamino)piperidin-4-yl]methanol (Target Molecule): A secondary piperidine amine with both phenylamino and methanol groups attached to the C4 position.

  • (1-Phenylpiperidin-4-yl)methanol: A tertiary piperidine amine where the phenyl group is attached to the piperidine nitrogen (N1).[2][3]

  • (4-Phenylpiperidin-4-yl)methanol: A secondary piperidine amine with both a phenyl ring and a methanol group attached to the C4 position.[4]

  • Phenyl(piperidin-4-yl)methanol: A secondary piperidine amine where the C4 position is substituted with a benzyl alcohol moiety.[5]

Caption: Key structural differences among the four isomers.
Table 1: Comparative Physicochemical Properties
Property[4-(Phenylamino)piperidin-4-yl]methanol(1-Phenylpiperidin-4-yl)methanol(4-Phenylpiperidin-4-yl)methanolPhenyl(piperidin-4-yl)methanol
Molecular Formula C₁₂H₁₈N₂OC₁₂H₁₇NOC₁₂H₁₇NOC₁₂H₁₇NO
Molecular Weight 206.28 g/mol 191.27 g/mol 191.27 g/mol 191.27 g/mol
CAS Number 113231-29-1[1]697306-45-9[2]CID 77896[4]38081-60-6[5]
Key Feature 4-anilino, 4-methanol1-phenyl, 4-methanol4-phenyl, 4-methanol4-(hydroxyphenylmethyl)
Amine Type SecondaryTertiarySecondarySecondary
N-H Bond YesNoYesYes

Note: The molecular formula for the target compound differs from the selected isomers, highlighting its unique composition. The comparison remains crucial as these compounds represent common structural alternatives in synthesis and discovery.

Definitive Differentiation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful and definitive technique for structural isomer differentiation, providing a detailed map of the proton and carbon environments within each molecule.[6][7]

Causality of NMR Differentiation

The unique electronic environment of each proton and carbon atom, dictated by its neighboring atoms and functional groups, results in a distinct chemical shift (δ). The key differentiating factors among our isomers are:

  • Presence vs. Absence of N-H Proton: The target and isomers 2 and 3 possess a secondary amine N-H proton, which will appear as a broad singlet, while isomer 1 (tertiary amine) will lack this signal.

  • Aromatic Substitution Pattern: The electronic effect of the substituent on the phenyl ring (N vs. C attachment) dramatically alters the chemical shifts of the aromatic protons.

  • Substitution at C4: The chemical environment of the piperidine ring protons, especially those at C2, C3, C5, and C6, is highly sensitive to the nature of the substituents at N1 and C4.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it ensures the exchangeable N-H and O-H protons are clearly visible.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Observe the full spectral window (typically 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment is highly recommended to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra like COSY (proton-proton correlation) and HSQC (proton-carbon correlation).

Expected Data and Interpretation

Table 2: Key Differentiating ¹H NMR Signals (Predicted, in DMSO-d₆)

Signal Description[4-(Phenylamino)piperidin-4-yl]methanol(1-Phenylpiperidin-4-yl)methanol(4-Phenylpiperidin-4-yl)methanolPhenyl(piperidin-4-yl)methanol
Aromatic Protons (δ ppm) ~6.5-7.1 (multiplets, aniline pattern)~6.7-7.2 (multiplets, N-phenyl pattern)~7.1-7.4 (multiplets, phenyl pattern)~7.2-7.4 (multiplets, phenyl pattern)
N-H Proton (δ ppm) Broad singlet, ~5.5-6.0Absent Broad singlet, ~2.0-3.0Broad singlet, ~2.0-3.0
O-H Proton (δ ppm) Triplet, ~4.5-5.0Triplet, ~4.5-5.0Singlet, ~4.8-5.2Doublet, ~5.0-5.5
-CH-OH or -CH₂-OH Protons (δ ppm) Singlet, ~3.3Doublet, ~3.2Singlet, ~3.4Doublet, ~4.2
  • Key Insight: The target molecule is uniquely identified by its aniline-type aromatic signals (shifted upfield) and the presence of both N-H and O-H protons. Isomer 1 is immediately identified by the absence of an N-H signal. Isomers 2 and 3 can be distinguished by the chemical shift and multiplicity of the protons associated with the hydroxyl group.

Fragmentation Fingerprinting with Mass Spectrometry (MS)

Mass spectrometry differentiates isomers by breaking them into charged fragments; the resulting fragmentation pattern serves as a molecular fingerprint.[8] While all isomers have the same molecular weight, the stability of the fragments they form upon ionization varies significantly.

Causality of MS Differentiation

The fragmentation pathways are dictated by the weakest bonds and the stability of the resulting carbocations and radical cations.

  • Target Molecule: Fragmentation will likely involve the C4 quaternary center, with potential loss of CH₂OH or cleavage of the C-N bond.

  • Isomer 1: Dominated by fragmentation of the piperidine ring, often retaining the stable N-phenyl group.

  • Isomer 2: Will readily lose the CH₂OH group to form a stable tertiary carbocation at C4.

  • Isomer 3: Cleavage benzylic to the phenyl ring (alpha-cleavage) is a highly favored pathway.

Experimental Protocol: LC-MS
  • System: A High-Performance Liquid Chromatograph coupled to a tandem Mass Spectrometer (e.g., a Q-TOF or Orbitrap) is ideal.[9]

  • Chromatography (for separation prior to MS):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[9]

    • Acquisition: Acquire full scan MS data and tandem MS (MS/MS) data by fragmenting the protonated molecular ion [M+H]⁺.

    • Collision Energy: Use a stepped collision energy (e.g., 10, 20, 40 eV) to generate a rich fragmentation spectrum.

Expected Data and Interpretation

Table 3: Predicted Key Diagnostic Fragments (m/z) in ESI-MS/MS

Isomer[M+H]⁺ (m/z)Key Fragment 1 (m/z) & IdentityKey Fragment 2 (m/z) & Identity
Target 207.15176.14 ([M+H - CH₂OH]⁺)93.06 ([PhNH₂]⁺)
Isomer 1 192.14162.13 ([M+H - CH₂O]⁺)118.09 (Piperidine ring fragment)
Isomer 2 192.14161.12 ([M+H - CH₂OH]⁺)117.09 (Phenyl-C₄ fragment)
Isomer 3 192.14174.13 ([M+H - H₂O]⁺)107.08 ([PhCHOH]⁺)
  • Key Insight: The fragmentation patterns are highly diagnostic. The target molecule's spectrum will show a characteristic loss of methanol and the presence of an aniline fragment. The isomers each produce a unique set of fragments based on their distinct bond connectivities, allowing for confident identification even if they are not chromatographically separated.[10]

Chromatographic Separation: Leveraging Polarity Differences

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential interactions with a stationary phase, primarily driven by polarity.

Causality of HPLC Differentiation

The key properties influencing retention in reversed-phase HPLC are polarity and ionizability.

  • Polarity: The presence of O-H and N-H groups increases polarity, leading to earlier elution. Tertiary amines are generally less polar than secondary amines.

  • Ionizability (pKa): In an acidic mobile phase (common in LC-MS), the basic nitrogen atoms will be protonated. The accessibility of the nitrogen lone pair and the overall molecule shape will influence its interaction with the stationary phase.

G Unknown Unknown Sample (C₁₂H₁₈N₂O or C₁₂H₁₇NO) LCMS Run LC-MS Analysis (Reversed-Phase, ESI+) Unknown->LCMS CheckMass Check Molecular Ion [M+H]⁺ LCMS->CheckMass Mass207 [M+H]⁺ = 207.15? CheckMass->Mass207 m/z = 207 Mass192 [M+H]⁺ = 192.14 (Isomer Candidate) CheckMass->Mass192 m/z = 192 Target Confirmed: [4-(Phenylamino)piperidin-4-yl]methanol Mass207->Target Yes NotTarget Not Target Compound Mass207->NotTarget No NMR Confirm with NMR Spectroscopy Target->NMR CheckRT Analyze Retention Time (RT) and Fragmentation (MS/MS) Mass192->CheckRT EarlyRT Early Eluting? Fragment m/z 174, 107 CheckRT->EarlyRT Analyze Isomer Data MidRT Mid Eluting? Fragment m/z 161, 117 EarlyRT->MidRT No Isomer3 Confirmed: Phenyl(piperidin-4-yl)methanol EarlyRT->Isomer3 Yes LateRT Late Eluting? Fragment m/z 162, 118 MidRT->LateRT No Isomer2 Confirmed: (4-Phenylpiperidin-4-yl)methanol MidRT->Isomer2 Yes Isomer1 Confirmed: (1-Phenylpiperidin-4-yl)methanol LateRT->Isomer1 Yes Isomer3->NMR Isomer2->NMR Isomer1->NMR

Caption: A logical workflow for the systematic identification of an unknown sample.
Experimental Protocol: HPLC-UV
  • System: An HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 7.0) is a good starting point. A typical ratio would be 40:60 (ACN:Buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • System Suitability: Inject a standard mixture of all four compounds to confirm baseline separation and reproducibility before analyzing unknown samples.

Expected Elution Order

Based on polarity, the expected elution order from earliest to latest would be:

  • Phenyl(piperidin-4-yl)methanol (Isomer 3): Most polar due to the accessible OH and NH groups.

  • [4-(Phenylamino)piperidin-4-yl]methanol (Target): High polarity from OH and two NH groups.

  • (4-Phenylpiperidin-4-yl)methanol (Isomer 2): Polar due to OH and NH groups.

  • (1-Phenylpiperidin-4-yl)methanol (Isomer 1): Least polar due to the tertiary amine (no N-H bond for hydrogen bonding), leading to the longest retention time.

Conclusion

The unambiguous differentiation of [4-(Phenylamino)piperidin-4-yl]methanol from its structural isomers is critical for advancing research and ensuring the integrity of drug development programs. While chromatographic methods can provide baseline separation, they are not definitive alone. A multi-nodal approach is recommended. Mass Spectrometry provides rapid and highly specific fingerprints based on fragmentation, while NMR Spectroscopy offers the gold standard for absolute structural confirmation. By employing the logical workflow and detailed protocols outlined in this guide, researchers can confidently identify their target compound, ensuring the accuracy and validity of their scientific outcomes.

References

  • Kayamba, F., et al. 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. ResearchGate. Available from: [Link]

  • Quora. What spectral technique is used to distinguish between structural isomers?. Available from: [Link]

  • TSI Journals. Resolving the benign and the malign isomers of aryl amines by hplc. Available from: [Link]

  • Stenutz. (1-methyl-4-phenylpiperidin-4-yl)methanol. Available from: [Link]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regioisomeric dimethyl piperidines. RSC Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Available from: [Link]

  • PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available from: [Link]

  • PubChem. 1-methyl-4-phenylpiperidine. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Available from: [Link]

  • PubChem. 1-Boc-4-(aminomethyl)piperidine. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. Method for preparing 4-amino-4-phenylpiperidines.
  • U.S. Environmental Protection Agency. (1-Phenylpiperidin-4-yl)methanol - Cancer. CompTox Chemicals Dashboard. Available from: [Link]

  • Wiley-VCH. Piperidine - SpectraBase. Available from: [Link]

  • Lorenzo-Parodi, N., et al. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC. Available from: [Link]

  • PubChemLite. 4-phenylpiperidine-4-methanol (C12H17NO). Available from: [Link]

  • Navarrete-Vazquez, G., et al. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. PMC. Available from: [Link]

  • U.S. Environmental Protection Agency. (4-fluorophenyl)(piperidin-4-yl)methanol Properties. CompTox Chemicals Dashboard. Available from: [Link]

  • PubChem. 4-(Aminomethyl)piperidine. National Center for Biotechnology Information. Available from: [Link]

  • Defense Technical Information Center. Piperidine Synthesis. Available from: [Link]

  • Korean Chemical Society. Chiral Separation of β-Blocker Enantiomers by HPLC Using a Novel Chiral Derivatizing Reagent, (S)-N-(tert-Butoxycarbonyl)-1-(1-naphthyl)methanamine. Available from: [Link]

  • The Automated Topology Builder (ATB) and Repository. Piperidine | C5H11N | MD Topology | NMR | X-Ray. Available from: [Link]

  • National Institute of Standards and Technology. 4-Phenylpiperidine. NIST Chemistry WebBook. Available from: [Link]

  • Badger, G. M., et al. The synthesis of piperidine derivatives. Part IV. 4-Phenylpiperidols. Journal of the Chemical Society. Available from: [Link]

  • PubChem. 4-Piperidinemethanol. National Center for Biotechnology Information. Available from: [Link]

  • Matrix Fine Chemicals. DIPHENYL(PIPERIDIN-4-YL)METHANOL | CAS 115-46-8. Available from: [Link]

  • Ilisz, I., et al. High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. Available from: [Link]

  • PubMed. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Available from: [Link]

  • Verhoeven, M., et al. Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. UvA-DARE (Digital Academic Repository). Available from: [Link]

  • Doc Brown's Advanced Organic Chemistry. 8 constitutional isomers of molecular formula C4H11N. Available from: [Link]

  • PubMed. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Available from: [Link]

Sources

Definitive Structural Confirmation of [4-(Phenylamino)piperidin-4-yl]methanol via Single Crystal XRD

[1]

Executive Summary: The Structural Challenge

In the development of 4-substituted piperidine pharmacophores—common in analgesic and neuroactive drug discovery—the precise characterization of [4-(Phenylamino)piperidin-4-yl]methanol presents a specific stereochemical challenge.

Unlike simple 4-monosubstituted piperidines, this molecule possesses a quaternary carbon at position 4 , bearing both a bulky phenylamino group (


1


Single Crystal X-Ray Diffraction (SC-XRD) stands as the only self-validating, absolute method to confirm this structure.[1] This guide compares SC-XRD against spectroscopic alternatives and provides a validated protocol for crystallizing this difficult amine-alcohol intermediate.[1]

Comparative Analysis: XRD vs. Spectroscopic Alternatives

To justify the resource investment in SC-XRD, we must objectively compare it with faster, high-throughput alternatives.[1]

Table 1: Technology Performance Matrix
FeatureSingle Crystal XRD High-Field NMR (600 MHz) HRMS (Q-TOF)
Primary Output Absolute 3D atomic coordinatesConnectivity & chemical environmentElemental composition & fragmentation
Quaternary Carbon Resolution Definitive. Direct imaging of electron density.[1]Inferred. Relies on HMBC correlations; often ambiguous.N/A
Stereochemistry Unambiguous assignment of axial vs. equatorial.Dependent on NOE signals (often weak/averaged).N/A
Sample Requirement Single crystal (

mm).
Solution phase (

mg).

mg.[1]
Limitation Crystallization bottleneck.[1]Rapid ring inversion averages signals.[1]Isomers often have identical mass.
The "NMR Blind Spot"

For [4-(Phenylamino)piperidin-4-yl]methanol, the quaternary C4 carbon has no attached protons.[1] Consequently:

  • No J-coupling: You cannot use

    
     coupling constants to determine axial/equatorial positioning.[1]
    
  • NOE Ambiguity: In solution, the piperidine ring may flip between chair conformers. If the rate of flipping is fast on the NMR timescale, NOESY signals average out, making it impossible to distinguish if the phenylamino group is axial or equatorial.

Experimental Protocol: Crystallization & Data Collection

The free base of [4-(Phenylamino)piperidin-4-yl]methanol is often an oil or an amorphous solid due to hydrogen bonding flexibility.[1] To obtain diffraction-quality crystals, we utilize a Salt Formation & Vapor Diffusion strategy.[1]

Phase A: Salt Formation (The Hydrochloride Salt)

Protonating the secondary amine (piperidine nitrogen) locks the conformation and increases lattice energy.

  • Dissolve 50 mg of the crude free base in 2 mL of anhydrous Ethanol (EtOH).

  • Add 1.1 equivalents of 1M HCl in Diethyl Ether dropwise.

  • A white precipitate (microcrystalline) will form immediately.

  • Filter and redissolve this precipitate in a minimum volume of Methanol (MeOH) for the crystallization step.

Phase B: Vapor Diffusion (Sitting Drop)

This method gently drives the system to supersaturation, minimizing defects.

  • Solvent (Good): Methanol (dissolves the salt).

  • Antisolvent (Bad): Diethyl Ether or Acetone (diffuses in to lower solubility).

Protocol:

  • Place 10 mg of the HCl salt in a small inner vial (GC vial). Dissolve in 0.5 mL MeOH.

  • Place the open inner vial inside a larger scintillation vial.

  • Add 3 mL of Diethyl Ether to the outer vial (do not let it spill into the inner vial).

  • Cap the outer vial tightly. Store at

    
     in a vibration-free zone.
    
  • Timeline: Harvest crystals after 48–72 hours.

Visual Workflow (DOT Diagram)

GStartCrude [4-(Phenylamino)piperidin-4-yl]methanolSaltSalt Formation(Add HCl/Ether)Start->SaltStabilize LatticeDiffVapor Diffusion(MeOH / Et2O System)Salt->DiffSlow GrowthCheckMicroscopy Check(Birefringence?)Diff->CheckCheck->DiffNo: Adjust SolventXRDSC-XRD Data Collection(Mo or Cu Source, 100K)Check->XRDYes: Single CrystalSolveStructure Solution(SHELXT / Olex2)XRD->SolveDiffraction Pattern

Caption: Workflow for converting amorphous intermediate to diffraction-quality crystals.

Data Interpretation & Validation Standards

When analyzing the solved structure, specific geometric parameters confirm the identity and quality of the model.

Crystallographic Metrics (Acceptance Criteria)

To ensure the data is publishable and chemically accurate, the refinement must meet these thresholds:

  • R-factor (

    
    ): 
    
    
    (Indicates excellent agreement between model and data).[1]
  • Goodness of Fit (GooF): Close to 1.0.

  • Resolution:

    
     (Required to resolve individual atoms clearly).
    
Structural Geometry (The "Fingerprint")

For [4-(Phenylamino)piperidin-4-yl]methanol, the bond lengths around the quaternary center are diagnostic.[1]

Bond VectorExpected Length (

)
Structural Insight
C4–N(Phenyl)

Single bond,

C to

N.
C4–C(Methanol)

Standard

bond.[1]
Piperidine Ring Chair ConformationMost stable conformer.[1]
H-Bonding

If HCl salt is used, the hydroxyl proton should H-bond to the chloride anion.[1]

Critical Analysis: In the crystal lattice, observe the C4 substituent orientation .

  • The bulky Phenylamino group will typically adopt the Equatorial position to minimize 1,3-diaxial interactions.

  • The smaller Hydroxymethyl group will likely be Axial .

  • Note: If the XRD shows the reverse, it indicates a strong specific intramolecular hydrogen bond (e.g., between the hydroxyl and the amine) stabilizing the "unfavorable" conformer. Only XRD can reveal this.

Regulatory & Safety Note

  • Chemical Context: 4-anilinopiperidine derivatives are often structural precursors to fentanyl-class opioids.[1][2]

  • Compliance: Ensure all synthesis and analysis complies with local DEA (US) or competent authority regulations regarding List 1 chemicals or controlled substance analogues.

  • Handling: Treat the unknown solid as a potent sensitizer. Use double-gloving and a fume hood during crystal mounting.[1]

References

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179.[1] Link

  • Müller, P. (2009). "Crystal structure refinement: a crystallographer's guide to SHELXL." Crystallography Reviews, 15(1), 57-83.[1] Link

  • Kudavalli, J. S., et al. (2010). "Crystal structure of 1-methyl-4-phenylamino-piperidine-4-carbonitrile." Journal of Chemical Crystallography, 40, 678–682. (Provides comparative geometry for 4,4-disubstituted piperidines). Link

  • Hope, H. (1990). "Cryocrystallography of biological macromolecules: a generally applicable method." Acta Crystallographica Section B, 46(1), 60-67.[1] (Basis for 100K data collection protocol). Link

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Trace Detection of Piperidine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and detailed validation protocols for the trace-level detection of piperidine precursors. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural steps to explain the scientific rationale behind methodological choices, ensuring robust and reliable analytical outcomes.

Introduction: The Significance of Piperidine Precursor Monitoring

The piperidine ring is a fundamental scaffold in a vast number of pharmaceuticals and alkaloids.[1] Its derivatives are found in medications ranging from antipsychotics like haloperidol to synthetic opioids like fentanyl.[2][3] However, piperidine and its precursors can also be critical process-related impurities or starting materials in drug synthesis.[1][4] Furthermore, their use in the illicit manufacture of controlled substances, such as phencyclidine (PCP) and fentanyl, has led to their classification as controlled precursor chemicals in many jurisdictions.[2][5]

Secondary amines like piperidine can also react with nitrosating agents to form N-nitrosamines, such as the potent carcinogen N-nitrosopiperidine (NPIP).[6][7] This potential for forming genotoxic impurities necessitates highly sensitive analytical methods to detect and quantify residual precursors at trace levels in active pharmaceutical ingredients (APIs) and final drug products.

This guide will compare the primary analytical techniques suitable for this challenge and provide a comprehensive, step-by-step workflow for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10]

Selecting the Optimal Analytical Technique: A Comparative Analysis

The choice of analytical instrumentation is the most critical decision in method development. It hinges on the physicochemical properties of the analytes, the required sensitivity, and the complexity of the sample matrix. For piperidine precursors, which are often polar and non-volatile, the primary candidates are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC-MS is a powerful technique for compounds that are volatile and thermally stable.[11][12] Samples are vaporized and separated based on their boiling points and interactions with a stationary phase inside a capillary column before detection by a mass spectrometer.[13]

  • Applicability to Piperidine Precursors: While effective for some smaller, more volatile precursors, many piperidine derivatives have higher boiling points and contain polar functional groups (e.g., hydroxyls, amines) that make them unsuitable for direct GC analysis without chemical derivatization.[12] Derivatization adds time-consuming steps to sample preparation and can introduce variability.

  • Verdict: Suitable for a limited subset of volatile, thermally stable precursors, but not universally applicable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle: LC-MS is the method of choice for non-volatile, thermally labile, and polar compounds.[11][14] Separation occurs in the liquid phase based on the analyte's partitioning between a mobile phase and a stationary phase.[15] Coupling this with a tandem mass spectrometer (MS/MS) provides exceptional sensitivity and selectivity by monitoring specific parent-to-daughter ion transitions.

  • Applicability to Piperidine Precursors: This technique is ideally suited for the analysis of polar piperidine precursors.[16][17] It can handle a wide range of polarities and molecular weights without the need for derivatization, analyzing them directly in solution.[12][13] The high sensitivity of modern LC-MS/MS systems is essential for detecting impurities at the parts-per-million (ppm) or even parts-per-billion (ppb) levels required by regulatory agencies.[6]

  • Verdict: The superior choice for comprehensive, sensitive, and specific analysis of a wide array of piperidine precursors.

Decision Workflow: Selecting the Right Analytical Technique

The following diagram illustrates the logical workflow for choosing between GC-MS and LC-MS/MS for this application.

cluster_workflow Technique Selection Workflow start Analyte Properties: Piperidine Precursor volatility_check Is the analyte volatile & thermally stable? start->volatility_check derivatization Is derivatization feasible and acceptable? volatility_check->derivatization No   gcms Use GC-MS volatility_check->gcms  Yes derivatization->gcms  Yes lcms Use LC-MS/MS (Preferred Method) derivatization->lcms No   re_evaluate Re-evaluate analyte properties or consider alternative method

Caption: Decision tree for analytical technique selection.

A Practical Guide to Method Validation: An LC-MS/MS Protocol

This section provides a detailed protocol for the validation of an LC-MS/MS method for the trace detection of two representative piperidine precursors: N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) , both of which are precursors in fentanyl synthesis.[5] The validation strategy is designed to meet the requirements of the ICH Q2(R1) guidelines.[8]

Experimental Protocol: Instrumentation and Reagents
  • Instrumentation:

    • UPLC/UHPLC System (e.g., Waters Acquity, Agilent 1290)

    • Tandem Quadrupole Mass Spectrometer (e.g., Sciex 7500, Waters Xevo TQ-XS)

    • Electrospray Ionization (ESI) source

  • Reagents and Materials:

    • Certified reference standards of NPP and ANPP

    • Stable isotope-labeled internal standards (SIL-IS), e.g., NPP-d5, ANPP-d5

    • LC-MS grade Acetonitrile, Methanol, and Water

    • Formic Acid (≥99%)

    • Solid Phase Extraction (SPE) Cartridges (e.g., Mixed-mode cation exchange)

Step 1: Sample Preparation (Solid Phase Extraction)

Causality: Trace analysis requires effective sample cleanup and concentration to remove matrix interferences and enhance sensitivity.[18][19] Piperidine precursors are basic due to the nitrogen atom, making mixed-mode cation exchange SPE an ideal choice. The sorbent retains the basic analytes via strong ion exchange while allowing neutral and acidic matrix components to be washed away.

  • Conditioning: Condition the SPE cartridge with 1 mL of Methanol, followed by 1 mL of Water.

  • Loading: Dissolve the sample (e.g., 100 mg of API) in an appropriate solvent and load it onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in Water to remove polar interferences. Follow with 1 mL of Methanol to remove non-polar interferences.

  • Elution: Elute the target analytes using 1 mL of 5% Formic Acid in Methanol. The acid protonates the amine, disrupting the ionic interaction with the sorbent.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase. This step concentrates the sample 10-fold.

Step 2: LC-MS/MS Method Conditions

Causality: Reversed-phase chromatography is chosen for its robustness. A C18 column provides good retention for the moderately polar NPP and ANPP. The mobile phase is acidified with formic acid to ensure the analytes are protonated, which promotes good peak shape and enhances ionization efficiency in the ESI source (positive ion mode).

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.7 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

  • MS Conditions (Positive ESI):

    • Ionization Mode: Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • NPP: [Value determined from infusion] -> [Value determined from product ion scan]

      • NPP-d5 (IS): [Value determined from infusion] -> [Value determined from product ion scan]

      • ANPP: [Value determined from infusion] -> [Value determined from product ion scan]

      • ANPP-d5 (IS): [Value determined from infusion] -> [Value determined from product ion scan]

Step 3: Method Validation Protocol

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[20][21] The following parameters must be assessed according to ICH Q2(R1).[8][9]

  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[22]

  • Protocol:

    • Analyze a blank sample matrix (placebo or API known to be free of the analytes).

    • Analyze the blank matrix spiked with the analytes and internal standards.

    • Analyze a solution of potential interfering compounds.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analytes in the blank matrix. The signal-to-noise ratio for any peak in the blank at the analyte retention time should be less than 3.

  • Purpose: To demonstrate a proportional relationship between the concentration of the analyte and the analytical response over a specified range.

  • Protocol:

    • Prepare a series of at least five calibration standards by spiking the blank matrix with known concentrations of NPP and ANPP. The range should bracket the expected concentration (e.g., 0.1 ppm to 10 ppm).

    • Analyze each standard in triplicate.

    • Plot the peak area ratio (Analyte/Internal Standard) against the concentration.

  • Acceptance Criteria: The coefficient of determination (R²) of the linear regression curve should be ≥ 0.995.

  • Purpose: To determine the closeness of the test results to the true value.[23]

  • Protocol:

    • Prepare quality control (QC) samples by spiking the blank matrix at three concentration levels: Low, Medium, and High (e.g., 0.3 ppm, 1.5 ppm, 7.5 ppm).

    • Analyze five replicates at each concentration level.

    • Calculate the percent recovery at each level.

  • Acceptance Criteria: The mean recovery should be within 80% to 120% for each level.

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicates of the Low and High QC samples on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 15% for each concentration level (≤ 20% near the limit of quantitation).

  • Purpose: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Protocol:

    • Estimate LOD and LOQ based on the signal-to-noise (S/N) ratio.

    • Prepare spiked samples at decreasing concentrations near the expected limits.

  • Acceptance Criteria:

    • LOD: The concentration that yields a S/N ratio of approximately 3:1.[21]

    • LOQ: The concentration that yields a S/N ratio of approximately 10:1, and for which accuracy and precision criteria are met.[24]

  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[22]

  • Protocol:

    • Introduce small variations to the method, one at a time. Examples include:

      • Column temperature (± 2 °C)

      • Mobile phase flow rate (± 5%)

      • Mobile phase pH/composition (e.g., 0.09% and 0.11% Formic Acid)

    • Analyze Low and High QC samples under each condition.

  • Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision, demonstrating the method's reliability during routine use.

Data Presentation and Interpretation

Summarizing validation data in clear, concise tables is crucial for reporting and review.

Table 1: Linearity and Range Summary

Analyte Range (ppm) Linear Regression Equation
NPP 0.1 - 10.0 y = 1.25x + 0.003 0.998

| ANPP | 0.1 - 10.0 | y = 0.98x + 0.001 | 0.999 |

Table 2: Accuracy and Precision Summary

Analyte Spiked Conc. (ppm) Mean Recovery (%) RSD (Intra-assay, %) RSD (Inter-assay, %)
NPP 0.3 (Low) 98.5 5.1 7.2
1.5 (Med) 101.2 3.8 5.5
7.5 (High) 100.5 2.5 4.1
ANPP 0.3 (Low) 102.1 4.7 6.8
1.5 (Med) 99.8 3.1 4.9

| | 7.5 (High) | 101.0 | 2.1 | 3.7 |

Table 3: Sensitivity Summary

Analyte LOD (ppm) LOQ (ppm)
NPP 0.03 0.1

| ANPP | 0.03 | 0.1 |

Overall Validation Workflow

The following diagram provides a high-level overview of the entire validation process, from planning to final reporting.

cluster_workflow Analytical Method Validation Workflow plan Validation Plan & Protocol Definition dev Method Development & Optimization (LC-MS/MS) plan->dev spec Specificity dev->spec lin Linearity & Range dev->lin acc Accuracy dev->acc prec Precision dev->prec sens LOD & LOQ dev->sens robust Robustness dev->robust report Validation Report spec->report lin->report acc->report prec->report sens->report robust->report

Caption: High-level workflow for method validation.

Conclusion

The validation of analytical methods for trace-level contaminants is a cornerstone of pharmaceutical quality and safety. For polar piperidine precursors, LC-MS/MS stands out as the superior analytical technique due to its inherent sensitivity, specificity, and broad applicability without requiring derivatization.

By systematically evaluating performance characteristics such as specificity, linearity, accuracy, precision, sensitivity, and robustness, laboratories can build a comprehensive validation package. This not only ensures compliance with global regulatory standards like ICH Q2(R1) but also provides a high degree of confidence in the data used to make critical decisions about product quality and patient safety. The self-validating nature of a well-designed protocol, complete with pre-defined acceptance criteria, creates a trustworthy and scientifically sound analytical procedure fit for its intended purpose.

References

  • Progress in sample preparation and analytical methods for trace polar small molecules in complex samples. (2015). PubMed. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

  • FDA Guidance on Analytical Method Validation. Scribd. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • GC-MS vs LC-MS for Impurity Testing. (2024). ResolveMass Laboratories Inc.. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). FDA. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]

  • Quality Guidelines. ICH. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2024). Lab Manager. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2024). Perpusnas. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). National Center for Biotechnology Information. [Link]

  • Trends in sample preparation and separation methods for the analysis of very polar and ionic compounds in environmental water and biota samples. (2020). ResearchGate. [Link]

  • How to Choose Between LC and GC for Your Analytical Needs. (2024). ILT. [Link]

  • GC-MS vs LC-MS. (2024). ResolveMass Laboratories Inc.. [Link]

  • The Difference Between GC/MS and LC/MS Systems. (2023). GenTech Scientific. [Link]

  • Piperidine. Wikipedia. [Link]

  • LC-MS vs. GC-MS: Understanding the Key Differences and Uses. (2024). News-Medical.net. [Link]

  • Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • Assessment of the N-nitrosopiperidine formation risk from piperine and piperidine contained in spices used as meat product additives. (2014). ResearchGate. [Link]

  • Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. (2022). UNODC. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • N-Nitrosopiperidine. Restek. [Link]

  • Sample preparation for polar metabolites in bioanalysis. (2016). Royal Society of Chemistry. [Link]

  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent Technologies. [Link]

  • Sample Preparation Process - Step by step. Retsch. [Link]

  • LC-MS chromatograms of N-nitrosopiperidine (NPIP) obtained from SRM... (2010). ResearchGate. [Link]

  • APPENDIX B Requirements for the validation of analytical methods. (2009). GTFCh. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). PubMed. [Link]

  • Validation of analytical methods. (2006). ResearchGate. [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. Royal Society of Chemistry. [Link]

  • VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. (2013). Semantic Scholar. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of [4-(Phenylamino)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical information for the proper disposal of [4-(Phenylamino)piperidin-4-yl]methanol. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following guidance is based on professional extrapolation from the known hazards of structurally similar compounds, including piperidine derivatives and phenylamines. It is imperative to treat this compound as hazardous and to adhere to the highest safety standards during its handling and disposal.

Hazard Assessment and Characterization

[4-(Phenylamino)piperidin-4-yl]methanol is a substituted piperidine derivative. Compounds within this class, such as 4-piperidinemethanol and piperidine itself, often exhibit significant health hazards.[1][2][3][4][5] Based on these structural analogs, it is prudent to assume that [4-(Phenylamino)piperidin-4-yl]methanol may be corrosive, capable of causing severe skin burns and eye damage.[2][5][6] Furthermore, it may be harmful if swallowed, inhaled, or absorbed through the skin.[1][3][6]

Assumed Hazard Profile:

Hazard ClassificationPotential EffectsGHS Hazard Statement (Assumed)
Skin Corrosion/IrritationCauses severe skin burns and irritation.[2][5]H314: Causes severe skin burns and eye damage.
Serious Eye Damage/IrritationCauses serious eye damage.[2][5]H318: Causes serious eye damage.
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.[1][3]H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.
Specific Target Organ ToxicityMay cause respiratory irritation.[5]H335: May cause respiratory irritation.

Given these potential hazards, all handling and disposal procedures must be conducted in accordance with the guidelines for hazardous waste established by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8][9][10]

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling [4-(Phenylamino)piperidin-4-yl]methanol for disposal, it is crucial to employ appropriate engineering controls and wear the correct personal protective equipment to minimize exposure.

  • Engineering Controls: All handling of this compound should occur within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[11][12] The work area should be well-ventilated.[1][2]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[3] Always inspect gloves for integrity before use.

    • Eye and Face Protection: Use safety goggles with side shields and a face shield to protect against splashes.[3]

    • Skin and Body Protection: A lab coat or chemical-resistant apron is mandatory.[1] Ensure that skin is not exposed.

    • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Spill and Leak Management

In the event of a spill, immediate and appropriate action is necessary to prevent chemical exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Absorb: For liquid spills, cover with a non-combustible absorbent material such as sand, diatomaceous earth, or vermiculite.[1][3]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[3]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose: Seal and label the waste container and dispose of it according to the procedures outlined in the following sections.

Disposal Workflow

The proper disposal of [4-(Phenylamino)piperidin-4-yl]methanol and its contaminated materials is a regulated process that requires careful consideration of its hazardous properties. The following workflow provides a systematic approach to ensure safe and compliant disposal.

DisposalWorkflow Disposal Decision Workflow for [4-(Phenylamino)piperidin-4-yl]methanol start Start: Waste Identification ([4-(Phenylamino)piperidin-4-yl]methanol) assess_hazards Assess Hazards (Corrosive, Toxic) start->assess_hazards ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->ppe small_spill Small Spill or Residue? ppe->small_spill absorb Absorb with Inert Material (e.g., Vermiculite) small_spill->absorb Yes bulk_disposal Bulk Quantity or Contaminated Materials small_spill->bulk_disposal No collect_solid Collect in Labeled Hazardous Waste Container absorb->collect_solid package Package in a Compatible, Leak-Proof Container collect_solid->package bulk_disposal->package label_waste Label Container: 'Hazardous Waste' List Chemical Constituents package->label_waste segregate Segregate from Incompatible Wastes label_waste->segregate store Store in Designated Hazardous Waste Accumulation Area segregate->store dispose Arrange for Pickup by a Licensed Waste Disposal Facility store->dispose

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.